molecular formula C10H14O3 B2778775 (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS No. 120523-13-9

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B2778775
CAS No.: 120523-13-9
M. Wt: 182.219
InChI Key: FOEBAVBMMWYLTA-SSDOTTSWSA-N
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Description

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.219. The purity is usually 95%.
BenchChem offers high-quality (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(2,5-dimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBAVBMMWYLTA-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Building Blocks for Pharmaceutical Synthesis

Chemical Identity & Molecular Architecture[1]

The molecule (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol represents a critical chiral synthon in the "chiral pool" for the synthesis of phenethylamine-class pharmaceuticals and alkaloids.[1] Unlike its primary alcohol isomer (2,5-dimethoxyphenethyl alcohol), this secondary alcohol possesses a benzylic stereocenter that dictates the pharmacological activity of downstream APIs, particularly in alpha-adrenergic receptor modulation.

Core Identifiers
ParameterTechnical Specification
CAS Number (1R-isomer) 120523-13-9
CAS Number (1S-isomer) 156713-10-9
CAS Number (Racemic) 3319-01-5 (Generic secondary alcohol)
IUPAC Name (1R)-1-(2,5-dimethoxyphenyl)ethanol
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES (Isomeric) COc1ccc(c(c1)OC)O
InChI Key CFTDWZSHQBCEMC-UwtATZPHSA-N (Predicted for R-isomer)
Appearance White to off-white crystalline solid or viscous oil (purity dependent)

Critical Applications in Drug Discovery[1]

The (1R)-stereocenter is non-trivial.[1] In medicinal chemistry, this motif serves as a scaffold for:

  • Chiral Phenethylamines: Via stereospecific nucleophilic substitution (e.g., Mitsunobu reaction with hydrazoic acid followed by reduction), the hydroxyl group can be converted to an amine with inversion of configuration (Walden inversion), yielding (S)-amines, or retention (via double inversion).

  • Alpha-1 Adrenergic Agonists: Analogs of Midodrine and Methoxamine often require precise stereochemistry at the benzylic position to maximize receptor binding affinity.[1]

  • Resolving Agents: Due to its electron-rich aromatic ring and hydrogen-bonding capability, the enantiopure alcohol is occasionally used to resolve chiral acids via esterification.[1]

Synthesis & Biocatalytic Routes[1][7]

Method A: Biocatalytic Reduction (Recommended)

This protocol utilizes an (R)-selective Alcohol Dehydrogenase (ADH), typically derived from Lactobacillus kefir (LkADH), coupled with a cofactor regeneration system.

Reagents & System Components:
  • Substrate: 2,5-Dimethoxyacetophenone (CAS: 1201-38-3).[1]

  • Enzyme: (R)-selective KRED (e.g., Codexis KRED-P1 series or commercially available LkADH).[1]

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to recycle NADPH).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (enzyme stabilizer).

  • Substrate Solution: Dissolve 500 mg of 2,5-dimethoxyacetophenone in 2.5 mL of DMSO (5% v/v final concentration). Note: DMSO improves solubility of the lipophilic ketone.

  • Cofactor Mix: Add NADP+ (0.5 mM final) and Glucose (1.5 equivalents relative to substrate).

  • Reaction Initiation: Add GDH (50 U) and the (R)-selective ADH (100 U) to the buffer. Add the substrate solution dropwise while stirring at 30°C.

  • Monitoring: Agitate at 250 rpm. Monitor conversion via HPLC every 2 hours.

  • Work-up: Once conversion >98% (typically 12-24h), extract 3x with Ethyl Acetate. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Method B: Asymmetric Transfer Hydrogenation (ATH)

For labs lacking biocatalysis capabilities, Ru-catalyzed ATH is the standard alternative.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Conditions: 28°C, 24 hours.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism, delivering the hydride to the re-face of the ketone to yield the (R)-alcohol (depending on ligand configuration).[1]

Visualization of Workflows

Diagram 1: Biocatalytic Cycle & Cofactor Regeneration

This diagram illustrates the "Green Chemistry" approach where the expensive cofactor (NADPH) is recycled in situ.

Biocatalysis subst 2,5-Dimethoxyacetophenone enzyme ADH / KRED (R-Selective) subst->enzyme prod (1R)-1-(2,5-dimethoxyphenyl)ethanol enzyme->prod nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme gdh GDH (Recycling Enzyme) nadp->gdh gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Enzymatic reduction cycle coupling substrate reduction with NADPH regeneration via Glucose Dehydrogenase (GDH).

Diagram 2: Retrosynthetic Logic & Derivatization

How this alcohol connects to broader pharmaceutical synthesis.

Retrosynthesis target Chiral Amines (Phenethylamine Drugs) inter Azide Intermediate (Inverted Configuration) inter->target Staudinger Reduction alcohol (1R)-1-(2,5-dimethoxyphenyl)ethanol (CAS: 120523-13-9) alcohol->inter Mitsunobu (DPPA, DIAD) Walden Inversion ketone 2,5-Dimethoxyacetophenone ketone->alcohol Biocatalysis (Retention of stereochem control)

Caption: Synthetic utility of the (1R)-alcohol as a precursor for chiral amines via stereospecific inversion.

Analytical Characterization & QC

To ensure the integrity of the (1R)-isomer, the following analytical controls are mandatory.

Chiral HPLC Method[1]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Absorption max of dimethoxybenzene ring).

  • Expected Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on OD-H columns, but standards must be run to confirm.

1H NMR Interpretation (CDCl₃, 400 MHz)
  • δ 6.90-6.75 (m, 3H): Aromatic protons (distinct splitting pattern for 1,2,4-substitution).

  • δ 5.10 (q, 1H): Benzylic methine proton (-CH -OH).[1] This shift is diagnostic; esterification causes a downfield shift.

  • δ 3.78, 3.76 (s, 6H): Two methoxy groups (-OCH ₃).

  • δ 1.48 (d, 3H): Methyl group doublet.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring makes the compound susceptible to slow oxidation if exposed to light and air for extended periods.[1]

  • Safety: Irritant. Wear standard PPE. No specific acute toxicity data is widely published for the pure enantiomer, so treat as a generic substituted phenol/alcohol.

References

  • Hollmann, F., et al. (2022). "A Peroxygenase-Alcohol Dehydrogenase Cascade Reaction to Transform Ethylbenzene Derivatives into Enantioenriched Phenylethanols." ChemBioChem. Retrieved from [Link] (Demonstrates LkADH selectivity for acetophenone derivatives).

  • PubChem. (n.d.).[2] 1-(2,5-Dimethoxyphenyl)ethanol Compound Summary. Retrieved from [Link] (Structural verification).

Sources

A Technical Guide to the Biological Activity Potential of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: This technical guide provides a comprehensive analysis of the potential biological activities of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, a chiral chemical intermediate. While direct biological data for this specific molecule is not extensively documented in peer-reviewed literature, its structural features—namely the 2,5-dimethoxyphenyl motif and the chiral phenylethanolamine backbone—are hallmarks of compounds with significant pharmacological activity. This document synthesizes information from analogous structures to build a predictive framework for its biological potential, focusing on its likely role as a modulator of serotonergic systems. Furthermore, it offers a series of detailed, field-proven experimental protocols to systematically investigate these hypotheses, covering cytotoxicity, antimicrobial activity, and specific receptor-binding assays. The guide is intended to serve as a foundational resource for researchers aiming to explore this compound and its derivatives as novel therapeutic agents.

Introduction: Unpacking the Structural Clues

The therapeutic potential of a novel chemical entity can often be predicted by deconstructing its molecular architecture and comparing its constituent parts to known pharmacophores. (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a prime candidate for such an analysis, possessing a combination of features that are prominent in medicinal chemistry.

The Phenylethanolamine Scaffold

The 2-phenethylamine framework is a privileged scaffold found in numerous endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] The addition of a β-hydroxyl group, as seen in phenylethanolamine, creates a chiral center and often imparts specific cardiovascular activities.[2] Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as biological targets like receptors and enzymes are themselves chiral.[3] Consequently, enantiomers of a drug can exhibit vastly different potency, efficacy, and toxicity profiles, making the study of single-enantiomer compounds essential for developing safer and more effective therapies.[4][5] The "(1R)" designation of the topic compound indicates that it is a single, specific enantiomer, which is a crucial starting point for targeted drug discovery.

The 2,5-Dimethoxyphenyl Motif: A Key to Serotonergic Activity

The substitution pattern on the phenyl ring is arguably the most telling feature of this molecule. The 2,5-dimethoxy substitution is a classic feature of a class of phenethylamines known for potent agonist activity at serotonin receptors, particularly the 5-HT₂A subtype.[6][7] Compounds like 2C-B and DOB, which share this 2,5-dimethoxyphenyl core, are powerful psychoactive agents whose effects are primarily mediated by this receptor interaction.[8] Structure-activity relationship (SAR) studies have consistently shown that the methoxy groups at the 2 and 5 positions are critical for this high-affinity binding and functional activity.[6] This strongly suggests that (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol and its derivatives are prime candidates for investigation as novel serotonergic agents.

A Versatile Chiral Intermediate

Beyond its predicted intrinsic activity, (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a valuable chiral building block. The secondary alcohol is a versatile functional handle for synthetic modification, allowing for the creation of diverse libraries of new chemical entities. Its utility as an intermediate is a key aspect of its potential, enabling exploration beyond the parent molecule.

Synthetic Utility and Derivative Potential

The true value of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol in a drug discovery program lies in its potential as a starting point for a diverse range of derivatives. The chiral alcohol can be manipulated through several standard organic chemistry transformations to probe the structure-activity landscape.

G A (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (Starting Material) B Oxidation (e.g., PCC, Swern) A->B F Esterification (e.g., Acyl Chloride) A->F H Nucleophilic Substitution (e.g., PBr3, SOCl2) A->H C 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one (Ketone Intermediate) B->C D Reductive Amination C->D E Novel Chiral Amines (Phenethylamine Derivatives) D->E G Ester Derivatives (Prodrugs?) F->G I Halogenated Intermediates H->I J Further Functionalization (e.g., Azide, Cyanide) I->J K Diverse Functional Groups J->K

Caption: Synthetic utility workflow for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol.

Key synthetic transformations include:

  • Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-amino-1-(2,5-dimethoxyphenyl)ethan-1-one, creates an intermediate analogous to cathinones.[9] This ketone can then be used in reductive amination reactions to generate a wide array of novel N-substituted phenethylamine derivatives.

  • Esterification/Etherification: The hydroxyl group can be converted into esters or ethers. Esterification can be a strategy to create prodrugs with altered pharmacokinetic properties, while etherification can probe the steric and electronic requirements of the target receptor.

  • Substitution: Conversion of the alcohol to a good leaving group (e.g., a halide or tosylate) opens the door to nucleophilic substitution, allowing the introduction of a vast range of functional groups (azides, nitriles, thiols) for comprehensive SAR studies.

Predicted Biological Activity Profile

Based on the structural analysis, a hierarchy of testable hypotheses can be formulated.

Primary Hypothesis: Modulation of Serotonin 5-HT₂ Receptors

The presence of the 2,5-dimethoxyphenyl moiety is the strongest indicator of potential activity at serotonin 5-HT₂ receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C).[7] Many compounds with this feature are potent 5-HT₂A agonists.[6][10] Therefore, the primary line of investigation should be to characterize the binding affinity and functional activity of the parent compound and its derivatives at these receptors.

Secondary Hypotheses: Broad-Spectrum Bioactivity

Many simple aromatic compounds possess general bioactivity. It is prudent to screen for these effects early in the discovery process.

  • Cytotoxic and Anticancer Activity: Dimethoxybenzene derivatives have been noted for their cytotoxic effects against various cancer cell lines.[11][12] Initial screening against a panel of cancer cells is a logical step to identify any potential in this area.

  • Antimicrobial Activity: The disruption of microbial cell membranes is a known mechanism of action for some dimethoxybenzene-containing molecules.[11] Screening for antibacterial and antifungal activity provides another avenue for potential therapeutic application.

Experimental Validation Framework

To rigorously test the predicted biological activities, a systematic, multi-tiered screening approach is required. The following protocols are standardized, reproducible, and provide a solid foundation for evaluating novel compounds.

General Cell Viability and Cytotoxicity Screening

The first step is to determine the general toxicity of the compound to mammalian cells. This establishes a therapeutic window and identifies non-specific cytotoxic effects. In vitro cytotoxicity assays are rapid, cost-effective, and reduce the need for animal testing.[13][14]

G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Assay Execution A Seed cells in 96-well plate (e.g., HeLa, A549, HepG2) B Allow cells to adhere (24 hours) A->B C Treat with serial dilutions of test compound B->C D Incubate for 24-72 hours C->D E Add Assay Reagent (MTT or LDH substrate) D->E F Incubate as per protocol E->F G Measure Signal (Absorbance or Fluorescence) F->G H Calculate % Viability or % Cytotoxicity vs. Vehicle Control G->H I Determine IC₅₀ Value H->I

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 4.1.1: MTT Assay for Metabolic Activity This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

  • Cell Plating: Seed a 96-well plate with a chosen cell line (e.g., HeLa) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.1.2: Lactate Dehydrogenase (LDH) Release Assay This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[16]

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Read the absorbance at 490 nm.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.

Assay TypePrincipleEndpoint MeasuredAdvantages
MTT Mitochondrial enzyme activity[15]Cell ViabilityWell-established, inexpensive
LDH Cell membrane integrity[16]Cytotoxicity (Cell Death)Measures an acute cell death event
Antimicrobial Susceptibility Testing

Standardized methods are crucial for obtaining reproducible antimicrobial data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.[17]

Protocol 4.2.1: Kirby-Bauer Disk Diffusion Method This method assesses the susceptibility of a bacterial strain to a compound by measuring the zone of growth inhibition around a compound-impregnated disk.[18][19]

  • Inoculum Preparation: Select several isolated colonies of the test bacterium (e.g., E. coli ATCC 25922) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[20]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three different directions.[20]

  • Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface. Gently press the disk to ensure complete contact.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.[18]

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant depends on established breakpoints for specific antibiotics, but for novel compounds, the zone size provides a qualitative measure of activity.[19]

Protocol 4.2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][21]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, but further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Target-Specific G-Protein Coupled Receptor (GPCR) Assays

To test the primary hypothesis, specific assays targeting the 5-HT₂A receptor are necessary. These assays determine both binding affinity and functional activity (i.e., whether the compound is an agonist or antagonist).

Caption: Simplified 5-HT₂A receptor signaling pathway.

Protocol 4.3.1: Radioligand Competition Binding Assay for 5-HT₂A Receptor Affinity (Kᵢ) This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. This allows for the determination of the test compound's binding affinity (Kᵢ).[22][23]

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing the human 5-HT₂A receptor (e.g., from CHO or HEK293 cells).[24]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin, near its K₋ value), and varying concentrations of the unlabeled test compound.

  • Non-Specific Binding: To determine non-specific binding, include wells with a high concentration of a known non-radioactive 5-HT₂A antagonist (e.g., 10 µM spiperone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[22]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter disks in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol stands as a molecule of significant latent potential. While direct evidence of its biological activity is sparse, its structural analogy to potent serotonergic agents provides a strong, rational basis for its investigation as a modulator of 5-HT₂ receptors. Its value is twofold: as a potential pharmacologically active agent itself, and as a versatile chiral intermediate for the synthesis of novel derivatives.

The experimental framework outlined in this guide provides a clear, logical, and robust pathway for elucidating its true biological profile. By systematically evaluating its cytotoxicity, antimicrobial potential, and, most importantly, its interaction with specific GPCR targets, researchers can effectively translate its structural promise into empirical data. The insights gained from these studies will be invaluable for any drug discovery program aiming to develop novel therapeutics for neurological disorders or other conditions modulated by the serotonergic system.

References

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. (URL: )
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (URL: [Link])

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. (URL: [Link])

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (URL: [Link])

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. (URL: [Link])

  • Pharmatest Services. In vitro assays. (URL: [Link])

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (URL: [Link])

  • Yi, Z., et al. (2020). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol, 10(18). (URL: [Link])

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Applications and Results of Cell Culture. IntechOpen. (URL: [Link])

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. (URL: [Link])

  • Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. (URL: [Link])

  • PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. (URL: [Link])

  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. (URL: [Link])

  • National Center for Biotechnology Information. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. (URL: [Link])

  • National Center for Biotechnology Information. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. (URL: [Link])

  • Wikipedia. Phenylethanolamine. (URL: [Link])

  • MDPI. (2019). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. Molbank. (URL: [Link])

  • Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (URL: )
  • National Center for Biotechnology Information. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂A Receptor Agonists. Journal of Medicinal Chemistry. (URL: [Link])

  • Hilaris Publisher. (2025). Chirality in Drug Molecules: Synthetic and Biological Implications. (URL: [Link])

  • ResearchGate. (2014). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). (URL: [Link])

  • Rhodium Drug Synthesis Archive. Synthesis of [125-I] and [121-I] Radiolabelled Enantiomers of 4-Iodo-2,5-Dimethoxyamphetamine (DOI). (URL: [Link])

  • Acta Pharma Reports. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (URL: [Link])

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. (URL: [Link])

  • Semantic Scholar. (2024). The significance of chirality in contemporary drug discovery-a mini review. (URL: [Link])

Sources

Methodological & Application

Asymmetric synthesis protocols for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Protocols for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Executive Summary

The chiral alcohol (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a high-value pharmacophore found in selective serotonin reuptake inhibitors (SSRIs) and


-adrenergic agonists. Its synthesis presents unique challenges due to the electron-rich 2,5-dimethoxy substitution pattern, which induces steric crowding and alters the electronic bias of the ketone carbonyl.

This Application Note details two validated protocols for the enantioselective reduction of 2,5-dimethoxyacetophenone:

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): A robust, scalable chemical method utilizing the Noyori-Ikariya architecture.

  • Biocatalytic Reduction: A "green" alternative using Ketoreductases (KREDs) with cofactor recycling, ideal for high-enantiomeric excess (>99% ee) requirements.

Strategic Method Selection

FeatureMethod A: Ru-Catalyzed ATH Method B: Biocatalytic Reduction
Selectivity (ee) Typically 95–98%>99% (Enzyme dependent)
Scalability High (kg to ton scale)High (requires fermenter/reactor)
Cost Moderate (Ru precursor, Ligand)Low (at scale), High (initial screening)
Conditions Organic solvent, mild heatAqueous buffer, pH control, 30°C
Key Challenge Catalyst removal (Trace metals)Emulsion formation, cofactor cost

Chemical Pathway Visualization

The following diagram illustrates the stereochemical divergence based on catalyst selection.

ReactionPathways Substrate 2,5-Dimethoxyacetophenone MethodA Method A: RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / TEA Substrate->MethodA MethodB Method B: Anti-Prelog KRED NADPH Recycle Substrate->MethodB Product (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (Target) MethodA->Product Major (>96% ee) SideProduct (1S)-Enantiomer (Undesired) MethodA->SideProduct Minor MethodB->Product Exclusive (>99% ee)

Figure 1: Stereodivergent synthesis pathways. To access the (1R)-enantiomer, (S,S)-TsDPEN is required for ATH, or an Anti-Prelog KRED for biocatalysis.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: This protocol utilizes the Noyori-Ikariya bifunctional mechanism. The 2,5-dimethoxy groups are electron-donating, which can slow the reaction compared to acetophenone. The use of a Formic Acid/Triethylamine (FA/TEA) azeotrope renders the reaction irreversible, driving conversion to completion.

Reagents:

  • Substrate: 2,5-Dimethoxyacetophenone (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 molar ratio) azeotrope.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (optional, reaction can be run neat in azeotrope).

Step-by-Step Procedure:

  • Catalyst Activation:

    • In a Schlenk flask under nitrogen, charge RuCl(p-cymene)[(S,S)-TsDPEN] (10 mg per 1 g substrate).

    • Note: The (S,S)-ligand configuration is critical. Per empirical rules for aryl alkyl ketones, (S,S)-Ru-TsDPEN yields the (1R)-alcohol in FA/TEA systems [1].

  • Reaction Assembly:

    • Add 2,5-dimethoxyacetophenone (1.0 g, 5.5 mmol).

    • Add degassed FA/TEA azeotrope (3.0 mL).

    • Caution: The reaction is exothermic. Add the azeotrope slowly if scaling up.

  • Incubation:

    • Stir at 28–30°C for 16–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2] The electron-rich ring may require slightly elevated temperatures (40°C) if conversion stalls <90%.

  • Workup:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove residual formic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude product is often sufficiently pure (>95%). If necessary, purify via flash chromatography (SiO₂, 0→20% EtOAc in Hexane).

Protocol B: Biocatalytic Reduction (Enzymatic)

Mechanism: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the ketone. This system requires a "Coupled Enzyme" approach (Glucose Dehydrogenase, GDH) to regenerate NADPH from NADP+ using Glucose.

Reagents:

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Daicel). Look for "Anti-Prelog" variants (often Lactobacillus origin) for (R)-selectivity.

  • Cofactor: NADP+ (catalytic amount, 1.0 mM).

  • Recycle System: Glucose (1.5 equiv) and GDH (50 U/mmol substrate).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow Visualization:

Biocatalysis Substrate 2,5-Dimethoxyacetophenone Product (1R)-Alcohol Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer KRED KRED (Anti-Prelog) KRED->Substrate Catalyzes GDH GDH (Recycling) Glucose Glucose GDH->Glucose Catalyzes Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 2: Coupled enzymatic cycle. Glucose/GDH regenerates the expensive NADPH cofactor, driving the KRED reduction to completion.

Step-by-Step Procedure:

  • Buffer Preparation:

    • Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzymes.

  • Substrate Preparation (The "Solubility Trick"):

    • 2,5-dimethoxyacetophenone has poor water solubility.[3] Dissolve 500 mg in DMSO or Isopropanol (5% v/v final concentration).

    • Alternative: Use a biphasic system with Toluene (10% v/v) to act as a substrate reservoir [2].

  • Reaction Initiation:

    • To the buffer, add Glucose (750 mg).

    • Add NADP+ (10 mg).

    • Add GDH (20 mg or 500 Units).

    • Add the KRED enzyme (20-50 mg depending on activity).

    • Add the substrate solution dropwise while stirring.

  • Incubation:

    • Stir gently (overhead stirrer preferred to prevent protein shear) at 30°C for 24 hours.

    • Maintain pH 7.0 by automatic titration with 1M NaOH (Gluconic acid production lowers pH).

  • Workup:

    • Add Celite and filter to remove protein sludge.

    • Extract filtrate with MTBE (Methyl tert-butyl ether) (3 x 20 mL).

    • Dry and concentrate.

Analytical Validation (QC)

To confirm the (1R)-configuration and determine Enantiomeric Excess (ee), use Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 280 nm (targeting the electron-rich aromatic ring).

  • Expected Retention:

    • (1R)-enantiomer: Typically elutes second on OD-H columns (Verify with racemate standard).

    • Resolution (

      
      ) is usually enhanced by the methoxy substituents compared to unsubstituted phenylethanol [3].
      

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5] Accounts of Chemical Research, 30(2), 97–102. Link

  • Gröger, H., et al. (2003).[3] Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media.[3] Organic Letters, 5(2), 173–176.[3] Link

  • Phenomenex Application Guide. (2023). Chiral HPLC Separation Strategies for Aryl Alcohols. Link

Sources

Application Note: Stereochemical Inversion of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Reaction Principle

The Mitsunobu reaction is a powerful and widely utilized method in organic synthesis for the stereospecific conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and azides.[1][2][3] A key feature of this reaction, and the focus of this protocol, is the clean inversion of stereochemistry at the chiral center of a secondary alcohol.[3][4][5] This makes it an invaluable tool in the synthesis of natural products and chiral pharmaceuticals where precise stereochemical control is paramount.[3]

This application note provides a detailed protocol for the Mitsunobu reaction of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, a chiral secondary benzylic alcohol. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is activated in situ and subsequently displaced by a nucleophile, leading to the product with inverted stereochemistry.[6][7]

The Mitsunobu Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[4][6] This forms a betaine intermediate. This intermediate then deprotonates the acidic nucleophile (in this protocol, p-nitrobenzoic acid), creating a more potent nucleophile and an ion pair.[2] The alcohol substrate then attacks the activated phosphonium species, forming a key alkoxyphosphonium salt and displacing the reduced hydrazine byproduct.[1] Finally, the deprotonated nucleophile executes a backside SN2 attack on the carbon atom bearing the activated oxygen, resulting in the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) as a byproduct.[1][7]

The use of a nucleophile with a pKa of less than 15 is crucial for the reaction to proceed efficiently.[1][2] Carboxylic acids are common and effective nucleophiles for this purpose.[1]

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution (SN2) PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-R'] PPh3->Betaine + DIAD DIAD DIAD RCOOH R-COOH (Nucleophile) R2CHOH (1R)-Alcohol Oxyphosphonium [R₂CHO-PPh₃]⁺ R-COO⁻ R2CHOH->Oxyphosphonium + IonPair IonPair [PPh₃⁺-NHR'] R-COO⁻ Betaine->IonPair + R-COOH Hydrazine Reduced DIAD IonPair->Hydrazine Product Inverted Ester Oxyphosphonium->Product Backside Attack TPPO TPPO Oxyphosphonium->TPPO

Figure 1: Simplified Mitsunobu reaction mechanism.

Detailed Experimental Protocol

This protocol outlines the esterification of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol with p-nitrobenzoic acid, resulting in the corresponding (1S)-ester.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/VolumeNotes
(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol182.221.01.0182 mgStarting material.
Triphenylphosphine (PPh₃)262.291.51.5393 mgUsed in excess to ensure full conversion.
p-Nitrobenzoic acid167.121.51.5251 mgThe acidic nucleophile.
Diisopropyl azodicarboxylate (DIAD)202.211.51.50.29 mLCaution: Potentially explosive, handle with care.[8][9]
Anhydrous Tetrahydrofuran (THF)---~10 mLDry solvent is critical for reaction success.[10]
Equipment
  • Round-bottom flask (50 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Ice-water bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Glassware for workup and column chromatography

Step-by-Step Procedure

Scientist's Note: The order of addition of reagents can be crucial. The standard procedure described below is generally successful. However, if issues arise, pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and acid can be attempted.[2]

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (182 mg, 1.0 mmol), triphenylphosphine (393 mg, 1.5 mmol), and p-nitrobenzoic acid (251 mg, 1.5 mmol).[11]

  • Solvent Addition: Add anhydrous THF (~10 mL) via syringe to dissolve the solids. Stir the mixture until a clear solution is obtained.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of DIAD is important to control the reaction rate and minimize side reactions.[2][10]

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (0.29 mL, 1.5 mmol) dropwise to the stirred solution over 5-10 minutes.[12] An exothermic reaction and a color change (typically to a yellow or orange hue) are often observed.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The formation of a new, less polar spot (the ester product) and the disappearance of the alcohol spot indicate reaction completion. The formation of solid triphenylphosphine oxide is also an indication of reaction progress.[12]

  • Workup - Quenching and Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.[10]

    • Dissolve the residue in ethyl acetate (~20 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) to remove unreacted p-nitrobenzoic acid, and then with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification - Removal of Byproducts:

    • The crude product will be a semi-solid or oil containing the desired ester, triphenylphosphine oxide (TPPO), and the reduced hydrazine byproduct.[13][14]

    • A primary purification step can be performed by triturating the crude residue with a cold 1:1 mixture of diethyl ether and hexanes. This will often cause the TPPO and hydrazine byproduct to precipitate.[10][15]

    • Filter the solids and wash with a small amount of cold ether/hexane. Concentrate the filtrate.

    • For final purification, perform flash column chromatography on silica gel. The eluent system will need to be determined by TLC, but a gradient of hexane/ethyl acetate (e.g., starting from 95:5) is a good starting point.

Experimental Workflow and Troubleshooting

Figure 2: Experimental workflow for the Mitsunobu reaction.
Troubleshooting Common Issues
  • Low or No Conversion:

    • Cause: Wet solvent or reagents. The reaction is highly sensitive to moisture.

    • Solution: Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.

  • Difficulty Removing Triphenylphosphine Oxide (TPPO):

    • Cause: TPPO is often crystalline but can co-elute with products of similar polarity.

    • Solution: Precipitation by suspending the crude mixture in a non-polar solvent system like ether/hexane is often effective.[15][16] For large-scale reactions, methods involving co-crystallization or complexation with salts like MgCl₂ have been developed.[17][18]

  • Side Reactions:

    • Cause: For benzylic alcohols, elimination to form a styrene derivative can be a competing pathway, especially at higher temperatures.

    • Solution: Maintain low reaction temperatures, especially during the addition of the azodicarboxylate.[19]

Safety Precautions

  • Diisopropyl azodicarboxylate (DIAD) and Diethyl azodicarboxylate (DEAD): These reagents are toxic, irritants, and potentially explosive, especially upon heating.[20][21][22] Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid exposure to heat or shock.[20][21]

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and skin contact.

  • Solvents: Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.

Characterization

The final, purified product should be characterized to confirm its identity, purity, and stereochemistry.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ester and the absence of starting material and byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC or Polarimetry: To confirm the inversion of stereochemistry. The product, (S)-1-(2,5-dimethoxyphenyl)ethyl 4-nitrobenzoate, should have an optical rotation opposite in sign to the starting (R)-alcohol.

References

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Mitsunobu Reaction. (2025, March 26). Chemistry Steps. Retrieved February 25, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Retrieved February 25, 2026, from [Link]

  • Mitsunobu Reaction - Common Conditions. (n.d.). The Organic Synthesis Archive. Retrieved February 25, 2026, from [Link]

  • Moschetta, E. G., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development. Retrieved February 25, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved February 25, 2026, from [Link]

  • Merwade, A. R., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. Retrieved February 25, 2026, from [Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not. (2023, February 9). Scientific Update. Retrieved February 25, 2026, from [Link]

  • Removing Triphenylphosphine Oxide. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 25, 2026, from [Link]

  • Diisopropyl Azodicarboxylate (DIAD). (n.d.). The Organic Synthesis Archive. Retrieved February 25, 2026, from [Link]

  • Kumar, S., & Kumar, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved February 25, 2026, from [Link]

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110. Retrieved February 25, 2026, from [Link]

  • Mitsunobu Reaction. (2025, June 1). J&K Scientific LLC. Retrieved February 25, 2026, from [Link]

  • DEAD/DIAD - More than Simple Mitsunobu Reagents. (n.d.). Thieme Gruppe. Retrieved February 25, 2026, from [Link]

  • Supporting Information for Further Applications of the Mitsunobu Reaction. (2012). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved February 25, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine. Retrieved February 25, 2026, from [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. (n.d.). eScholarship.org. Retrieved February 25, 2026, from [Link]

Sources

Application Notes and Protocols: Synthesis of Chiral Amines from (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules.[1][2] The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. The 2,5-dimethoxyphenyl moiety is a prevalent structural motif in numerous psychoactive compounds and other central nervous system (CNS) active agents.[3][4] Consequently, the development of robust and stereoselective methods for the synthesis of chiral amines derived from precursors like (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is of paramount importance to researchers in medicinal chemistry and drug development.[5]

This application note provides a detailed guide to the synthesis of chiral amines starting from the readily available chiral alcohol, (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol. We will explore two primary, well-established synthetic strategies: the Mitsunobu Reaction for stereoinversion and the Ritter Reaction for conversion to an amide intermediate. Additionally, we will briefly discuss the potential of biocatalytic methods as a green and highly selective alternative. Each section will provide a theoretical background, a detailed experimental protocol, and a discussion of the critical parameters.

Overall Synthetic Workflow

The following diagram illustrates the synthetic pathways discussed in this application note for the conversion of a chiral secondary alcohol to a chiral amine.

A (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol B Mitsunobu Reaction (Stereoinversion) A->B PPh3, DIAD, Phthalimide F Ritter Reaction (Retention/Racemization) A->F CH3CN, H2SO4 J Biocatalysis (e.g., Transaminase) A->J Enzyme, Amine Donor C (S)-N-(1-(2,5-dimethoxyphenyl)ethyl)phthalimide B->C D Hydrazinolysis C->D N2H4 E (S)-1-(2,5-dimethoxyphenyl)ethan-1-amine D->E G N-(1-(2,5-dimethoxyphenyl)ethyl)acetamide F->G H Hydrolysis G->H Acid or Base I (R/S)-1-(2,5-dimethoxyphenyl)ethan-1-amine H->I K (S)- or (R)-1-(2,5-dimethoxyphenyl)ethan-1-amine J->K

Caption: Synthetic routes from (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol to the corresponding chiral amine.

Method 1: Stereoinversive Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, relevant to this guide, protected amines.[6][7][8] A key feature of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol carbon, making it an ideal choice for synthesizing the (S)-enantiomer of the target amine from the (R)-alcohol.[6][7]

Reaction Mechanism

The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][9] This forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by a suitable nitrogen nucleophile. For the synthesis of primary amines, phthalimide is a commonly used nucleophile due to its acidity and the subsequent ease of deprotection.[6]

cluster_0 Mitsunobu Reaction Mechanism A Alcohol (R-OH) + PPh3 B Alkoxyphosphonium Ion A->B DIAD D SN2 Attack B->D C Phthalimide Anion C->D E N-Alkylated Phthalimide (Inverted Stereochemistry) D->E F Triphenylphosphine Oxide D->F G DIAD-H D->G

Caption: Simplified mechanism of the Mitsunobu reaction for amine synthesis.

Experimental Protocol

Materials:

  • (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Phthalimide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine monohydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Part A: Mitsunobu Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of alcohol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (S)-N-(1-(2,5-dimethoxyphenyl)ethyl)phthalimide.

Part B: Deprotection (Hydrazinolysis)

  • Dissolve the purified phthalimide intermediate from Part A in ethanol (approximately 20 mL per mmol).

  • Add hydrazine monohydrate (5.0 eq.) and heat the mixture to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate, washing the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(2,5-dimethoxyphenyl)ethan-1-amine.

  • Further purification can be achieved by acid-base extraction or by forming the hydrochloride salt.

Data Summary
ParameterValue/Observation
Stereochemical Outcome Inversion of configuration
Expected Product (S)-1-(2,5-dimethoxyphenyl)ethan-1-amine
Typical Yield 60-85% over two steps
Key Reagents PPh₃, DIAD, Phthalimide, Hydrazine
Advantages High stereoselectivity, mild conditions
Disadvantages Stoichiometric amounts of reagents, difficult purification from triphenylphosphine oxide

Method 2: Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route from alcohols to N-alkyl amides using a nitrile as both the solvent and the nitrogen source, under strong acidic conditions.[10][11][12] The resulting amide can then be hydrolyzed to the corresponding amine. For benzylic alcohols, such as the starting material, the reaction proceeds readily due to the stability of the benzylic carbocation intermediate.[12][13]

Reaction Mechanism

The reaction is initiated by the protonation of the alcohol by a strong acid (e.g., sulfuric acid), followed by the loss of water to form a carbocation. This carbocation is then attacked by the nitrogen of the nitrile to form a stable nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion during aqueous workup yields the N-substituted amide.[10][12]

cluster_1 Ritter Reaction Mechanism A Alcohol (R-OH) + H+ B Protonated Alcohol A->B C Carbocation (R+) B->C - H2O E Nitrilium Ion C->E D Nitrile (R'-CN) D->E F N-Substituted Amide E->F + H2O (Workup)

Sources

Application Note: (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol as a Chiral Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol in pharmaceutical development.

Abstract

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS: 120523-13-9) is a high-value chiral benzylic alcohol intermediate. Its primary utility lies in its role as a stereochemically defined precursor to (1R)-1-(2,5-dimethoxyphenyl)ethylamine , a privileged pharmacophore in the development of Selective Serotonin 5-HT2 Receptor Agonists . These ligands are currently under intense investigation for the treatment of depression, PTSD, and neuroinflammatory disorders. This guide outlines the biocatalytic synthesis of the alcohol, its stereospecific conversion to the corresponding amine, and its application in generating high-affinity CNS ligands.

Introduction: The 2,5-Dimethoxy Pharmacophore

The 2,5-dimethoxyphenyl moiety, particularly when coupled with an


-methyl chiral center, is a critical structural determinant for binding to the 5-HT2A  and 5-HT2C  receptors.
  • Pharmacological Relevance: The (R)-configuration of the

    
    -methyl group in phenethylamines (corresponding to the (R)-alcohol precursor via retention, or (S)-alcohol via inversion) is often the eutomer (more active enantiomer) for 5-HT2 activation.
    
  • Therapeutic Potential: Beyond classical hallucinogens (e.g., DOM, DOI), this scaffold is central to "non-hallucinogenic psychoplastogens"—compounds that promote neuroplasticity without psychoactive side effects (e.g., analogs like CYB210010).

  • Chiral Resolution: The amine derived from this alcohol is also utilized as a chiral resolving agent for acidic pharmaceutical intermediates (e.g., prostaglandins).

Protocol 1: Biocatalytic Synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Green Chemistry Approach for High Enantiopurity

Traditional chemical reduction of 2,5-dimethoxyacetophenone (e.g., NaBH4) yields a racemate requiring wasteful resolution. Biocatalytic reduction using Ketoreductases (KREDs) offers >99% enantiomeric excess (ee) and mild conditions.

Materials
  • Substrate: 2,5-Dimethoxyacetophenone (100 mM final conc.)

  • Enzyme: KRED-130 (or equivalent Lactobacillus kefir ADH variant)

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH) and NADP+

  • Solvent: Potassium Phosphate Buffer (100 mM, pH 7.0) / Isopropanol (10% v/v)

  • Cosubstrate: D-Glucose (1.2 equivalents)

Step-by-Step Procedure
  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).

  • Substrate Solution: Dissolve 2,5-dimethoxyacetophenone (1.8 g, 10 mmol) in 5 mL of Isopropanol. Note: The 2,5-dimethoxy substitution increases steric bulk; pre-dissolution in organic cosolvent is critical.

  • Reaction Initiation:

    • Add the substrate solution to the buffer.

    • Add D-Glucose (2.16 g, 12 mmol) and NADP+ (10 mg, catalytic amount).

    • Add GDH (500 units) and KRED enzyme (50 mg lyophilized powder).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid production lowers pH).

  • Work-up: Extract the reaction mixture with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO4 and concentrate in vacuo.

  • Purification: The product is typically >98% pure. If necessary, purify via flash chromatography (Hexanes:EtOAc 8:2).

Data Specifications
ParameterSpecification
Yield > 90%
Enantiomeric Excess (ee) > 99% (R)
Appearance Colorless to pale yellow oil
Specific Rotation

(c=1, CHCl3)

Protocol 2: Stereospecific Conversion to Chiral Amine

Mitsunobu-Staudinger Sequence (Inversion of Configuration)

Critical Note: The Mitsunobu reaction proceeds with inversion of configuration. To obtain the bioactive (1R)-amine , one must start with the (1S)-alcohol or employ a double-inversion strategy. The protocol below describes the conversion of the (1R)-alcohol to the (1S)-amine (used as a resolving agent) or the (1R)-azide (if starting with 1S-alcohol).

Mechanism & Workflow

The reaction utilizes Diphenylphosphoryl azide (DPPA) to install the nitrogen functionality.

ReactionPathway Alcohol (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (Chiral Center) Activation Activation (DPPA / DIAD / PPh3) Alcohol->Activation THF, 0°C Azide (1S)-Azide Intermediate (Inverted Center) Activation->Azide SN2 Inversion Reduction Staudinger Reduction (PPh3 / H2O) Azide->Reduction Reflux Amine (1S)-1-(2,5-dimethoxyphenyl)ethylamine (Final Product) Reduction->Amine Retention

Caption: Stereochemical inversion pathway from (1R)-alcohol to (1S)-amine via Mitsunobu conditions.

Step-by-Step Procedure
  • Reagents: Charge a flame-dried flask with (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (1.0 eq), Triphenylphosphine (1.2 eq), and dry THF (0.2 M concentration).

  • Activation: Cool to 0°C under Nitrogen. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Stir for 10 minutes.

  • Displacement: Dropwise add Diphenylphosphoryl azide (DPPA, 1.2 eq). Caution: Azides are potentially explosive; maintain temperature < 5°C during addition.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Reduction (Staudinger): Add Triphenylphosphine (1.5 eq) and water (10 eq) to the crude azide solution. Heat to 50°C for 4 hours to release Nitrogen and form the amine.

  • Isolation: Acidify with 1M HCl, wash with ether (removes Ph3PO), then basify aqueous layer with 2M NaOH. Extract amine into DCM.[1]

Application in Pharmaceutical Synthesis

The resulting chiral amine is the immediate precursor for a class of high-affinity 5-HT2 agonists.

Target Synthesis: 4-Substituted-2,5-Dimethoxy Phenylisopropylamines

To access the "DOx" class of compounds (e.g., DOI, DOB) or therapeutic analogs:

  • Halogenation: The (1R)-1-(2,5-dimethoxyphenyl)ethylamine is protected (e.g., Trifluoroacetamide).

  • Electrophilic Substitution: The protected amine is reacted with Iodine Monochloride (ICl) or Bromine. The 4-position is electronically activated by the 2,5-dimethoxy groups, ensuring high regioselectivity.

  • Deprotection: Basic hydrolysis yields the final 4-substituted chiral amine.

Analytical Quality Control

Chiral HPLC Method

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 280 nm

  • Retention Times:

    • (S)-Enantiomer: ~12.5 min

    • (R)-Enantiomer: ~14.2 min

References

  • Biocatalytic Reduction: Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. (2010).[2][3] Z. Naturforsch.

  • 5-HT2 Agonist Design: Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. (2020).[4][5] Nature / NIH.

  • Chiral Resolution: Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents. (2025).[6] BenchChem.

  • Synthesis of DOI/DOM: Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. (2024).[2][5] J. Med. Chem.

  • General Properties: 1-(2,5-dimethoxyphenyl)ethanamine Product Data. Santa Cruz Biotechnology.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #EE-OPT-25-DMP Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Ortho-Effect" Challenge

Synthesizing (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol presents a specific stereochemical challenge distinct from simple acetophenones. The 2-methoxy substituent introduces significant steric hindrance near the carbonyl center (the "ortho-effect"), which can impede catalyst approach and lower enantiomeric excess (ee).

To achieve >99% ee for the (1R)-isomer , you must select a catalyst system that overrides this steric barrier. This guide details two validated pathways: Biocatalysis (Anti-Prelog KREDs) and Asymmetric Transfer Hydrogenation (Ru-ATH) .

Module 1: Biocatalytic Route (Recommended for High Selectivity)

Biocatalysis is the preferred method for this substrate because enzymes can be selected to rigidly enforce stereochemistry despite the steric bulk of the 2,5-dimethoxy ring.

The Core Mechanism: Anti-Prelog Selectivity

Standard Ketoreductases (KREDs), such as those from Lactobacillus kefir, typically follow Prelog’s rule, yielding the (S)-alcohol. To obtain the (1R)-alcohol , you must utilize an Anti-Prelog KRED (e.g., from Lactobacillus brevis or engineered variants).

Workflow Diagram: KRED-Coupled Recycling System

Biocatalysis_Cycle Substrate Substrate: 2,5-Dimethoxyacetophenone KRED Enzyme 1: Anti-Prelog KRED Substrate->KRED Reduction Product Product: (1R)-Alcohol NADP NADP+ GDH Enzyme 2: Glucose Dehydrogenase (GDH) NADP->GDH Regeneration NADPH NADPH NADPH->KRED Hydride Transfer Glucose Co-substrate: Glucose Glucose->GDH Oxidation Gluconolactone Gluconolactone (Acidic Byproduct) KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Caption: Coupled enzyme system utilizing GDH for NADPH regeneration. Note that Gluconolactone hydrolysis lowers pH, requiring active buffering.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low ee (<90%) Wrong Enzyme Mode Confirm the enzyme is Anti-Prelog . Standard L. kefir ADH yields (S). Switch to L. brevis ADH or commercially screened "R-selective" variants.
Low Conversion (<50%) pH Drop The GDH cycle produces gluconic acid. If pH drops < 6.0, KRED activity ceases. Action: Increase buffer strength (100mM KPi) or use a pH-stat titrator to maintain pH 7.0–7.5.
Precipitation Substrate Insolubility The 2,5-dimethoxy group is lipophilic. Action: Add 5–10% (v/v) DMSO or IPA as a cosolvent. Do not exceed 20% as it may denature the enzyme.
Reaction Stalls Product Inhibition The product alcohol may inhibit the enzyme. Action: Use a biphasic system (e.g., overlay with MTBE or Toluene) to extract the product continuously (in-situ product removal).

Module 2: Chemocatalytic Route (Asymmetric Transfer Hydrogenation)

If enzymes are unavailable, Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) is the robust alternative.

The Catalyst System: Noyori-Type Ru-Complexes

To synthesize the (1R)-alcohol , you generally require the (R,R)-configured ligand .

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope).

    • Note: Formic acid is preferred over Isopropanol (IPA) for this substrate because the reaction is irreversible, driving conversion to completion despite the steric hindrance.

Decision Tree: Optimizing the ATH Reaction

ATH_Troubleshooting Start Start: Ru-ATH Reaction Target: (1R)-Isomer CheckEE Check Enantiomeric Excess (ee) Start->CheckEE HighEE ee > 95% CheckEE->HighEE Success LowEE ee < 90% CheckEE->LowEE Racemic Racemic (0% ee) CheckEE->Racemic TempIssue Temperature too high? (Try 0°C - 20°C) LowEE->TempIssue LigandIssue Check Ligand Match Ensure (R,R)-TsDPEN LowEE->LigandIssue BaseIssue Base/Acid Ratio? Ensure FA/TEA is 5:2 Racemic->BaseIssue

Caption: Decision logic for troubleshooting stereoselectivity in Ru-catalyzed transfer hydrogenation.

Protocol: Ru-Catalyzed Reduction
  • Charge: Add (R,R)-Ru-catalyst (S/C 100–500) and 2,5-dimethoxyacetophenone to the vessel.

  • Solvent: Add Formic Acid/TEA (5:2) mixture. Degas with nitrogen.

  • Reaction: Stir at 25°C.

    • Critical Step: If conversion is slow due to the 2-OMe steric bulk, increase temperature to 40°C, but monitor ee closely. Higher T often degrades ee.

  • Quench: Add water and extract with Ethyl Acetate. Wash with saturated NaHCO₃ to remove residual formic acid.

Module 3: Analytical Validation

You cannot improve what you cannot measure. The 2,5-dimethoxy substitution pattern affects retention times significantly compared to standard standards.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 280 nm (The dimethoxy ring absorbs strongly here).

  • Expected Elution (OD-H):

    • Typically, the (R)-isomer elutes second on OD-H columns for this class of alcohols, but absolute configuration must be confirmed via optical rotation or co-injection with a known standard.

    • Self-Validation: If you run the reaction with (S,S)-Ru-catalyst, the major peak corresponds to the (S)-isomer. Use this to identify your peaks.

Frequently Asked Questions (FAQ)

Q: Why is the conversion stuck at ~45% in the biocatalytic reaction? A: This is the classic "pH Crash." The GDH cofactor regeneration system produces gluconic acid as a byproduct. If you did not use a strong buffer (e.g., 100mM Potassium Phosphate) or a pH-stat, the acidity likely denatured your KRED. Check the pH; if it is <6, this is the cause.

Q: Can I use Isopropanol (IPA) instead of Formic Acid for the Ru-catalyst? A: You can, but it is not recommended for this specific substrate. The 2,5-dimethoxy group makes the ketone electron-rich and sterically hindered, shifting the thermodynamic equilibrium unfavorable. Formic acid reduction is irreversible (releasing CO₂), which forces the reaction to completion.

Q: I am getting the (S)-enantiomer. How do I switch? A:

  • Biocatalysis: You are likely using a "Prelog" enzyme (like L. kefir). Switch to an "Anti-Prelog" variant (L. brevis).

  • Chemocatalysis: You are likely using the (S,S)-ligand.[1] Switch to the (R,R)-TsDPEN ligand.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[1] Angewandte Chemie International Edition, 43(7), 788–824. Link

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry, 13, 226-265. (Focus on cofactor recycling and pH control).
  • Daicel Corporation. Chiral Column Selection Guide for Aromatic Alcohols. Link

Disclaimer: This guide assumes standard laboratory safety protocols. The 2,5-dimethoxyacetophenone substrate is an irritant; handle with appropriate PPE.

Sources

Purification methods for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]

Technical Support Center: Purification of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Welcome to the Technical Support Hub. This guide addresses the isolation and purification of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS: 120523-13-9), a critical chiral intermediate often synthesized via asymmetric ketoreductase (KRED) biocatalysis or asymmetric transfer hydrogenation (ATH).[1] The following protocols focus on achieving pharmaceutical-grade purity (>99.5% ee, >98% chemical purity).

Module 1: Isolation & Workup Strategy

Q: I am observing persistent emulsions during the extraction of the crude alcohol from the aqueous biocatalytic buffer. How can I resolve this without losing product?

A: Emulsions are common in KRED/ADH reactions due to the presence of denatured enzyme proteins and surfactants (e.g., Tween-80) often used to solubilize the substrate, 2,5-dimethoxyacetophenone.

Troubleshooting Protocol:

  • The "Salting Out" Effect: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic product out of the aqueous phase and compressing the electrical double layer stabilizing the emulsion.

  • Celite Filtration: If the emulsion is protein-stabilized (rag layer), filter the entire biphasic mixture through a pad of Celite 545. The diatomaceous earth traps the denatured protein aggregates.

  • Solvent Selection: Switch from Dichloromethane (DCM) to Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) .

    • Why: DCM is prone to forming stable emulsions with proteinaceous water. MTBE has lower density and forms a sharper interface.

  • pH Adjustment: Adjust the aqueous layer pH to ~7.0–8.0. Extreme pH can ionize residual enzyme residues, acting as emulsifiers.

Workflow Diagram: Emulsion Breaking & Isolation

EmulsionBreaking Start Crude Reaction Mixture (Buffer + Product + Enzyme) Step1 Add MTBE or EtOAc (1:1 v/v) Start->Step1 Decision Emulsion Formed? Step1->Decision NoEmulsion Proceed to Phase Separation Decision->NoEmulsion No Emulsion Troubleshooting Path Decision->Emulsion Yes Final Clear Organic Phase (Dry over MgSO4) NoEmulsion->Final Fix1 Saturate Aqueous Phase with NaCl Emulsion->Fix1 Fix2 Filter through Celite 545 (Remove Proteins) Fix1->Fix2 If persists Fix3 Centrifugation (3000 rpm, 10 min) Fix2->Fix3 If persists Fix3->Final

Caption: Logical workflow for breaking protein-stabilized emulsions during extraction.

Module 2: Chemical Purity (Ketone Removal)

Q: My isolated product contains 5–10% residual 2,5-dimethoxyacetophenone. Flash chromatography is difficult due to similar Rf values. Is there a chemical method to remove the ketone?

A: Yes. Since the impurity is a ketone and the product is a secondary alcohol, you can exploit the chemoselective formation of water-soluble bisulfite adducts. This avoids expensive silica gel chromatography.

Bisulfite Wash Protocol:

  • Dissolution: Dissolve the crude organic extract (containing alcohol + ketone) in a non-water-miscible solvent (e.g., MTBE or Toluene).

  • Reaction: Add 2.0 equivalents of 40% aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Agitation: Vigorously stir for 2–4 hours at room temperature.

    • Mechanism:[1][2] The bisulfite ion attacks the carbonyl carbon of the unreacted 2,5-dimethoxyacetophenone, forming a water-soluble sulfonate adduct.

  • Separation: Separate the layers. The ketone adduct remains in the aqueous phase.

  • Wash: Wash the organic phase with water (2x) and brine (1x) to remove traces of bisulfite.

Data Comparison: Purification Efficiency

MethodYield RecoveryKetone RemovalCost/Scale
Silica Chromatography 85–90%High (>99%)High (Solvent/Silica intensive)
Bisulfite Wash 95–98% Moderate-High (90–95%)Low (Reagent cost negligible)
Distillation 70–80%Low (Azeotrope risk)Moderate (Thermal degradation risk)

Module 3: Enantiomeric Enrichment (Crystallization)

Q: The biocatalytic reduction yielded an ee of 94%, but I need >99%. Can I upgrade the optical purity via recrystallization?

A: Yes. (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a solid (MP: ~97–111°C depending on polymorph/purity).[1] While enantiomers in a racemate often form a eutectic mixture (liquid) or a racemic compound, high-ee mixtures (>90%) behave as a solution of the pure enantiomer with the racemate as an impurity.

Recrystallization Strategy: You must use a solvent system where the racemic compound (or the minor enantiomer) is more soluble than the pure (1R)-enantiomer, or exploit the solubility differential at low temperatures.[3]

Recommended Solvent Systems:

  • System A (Non-Polar/Polar): Hexane / Isopropanol (9:1).

    • Procedure: Dissolve in minimum hot IPA; add hot Hexane until turbid. Cool slowly to 4°C.

  • System B (Ether/Hydrocarbon): MTBE / n-Heptane.[1]

    • Procedure: Dissolve in MTBE at reflux; add Heptane.

  • System C (Aqueous): Ethanol / Water (Gradient cooling).

Critical Step: Seeding If the oil refuses to crystallize ("oiling out"), you must seed the solution with a trace amount of pure (1R)-crystal at the cloud point temperature. If no seed is available, scratch the glass surface to induce nucleation.

Module 4: Analytical Validation

Q: How do I accurately determine the enantiomeric excess? Standard C18 columns cannot separate the enantiomers.

A: You require a Chiral Stationary Phase (CSP). The hydroxyl group and the electron-rich dimethoxy ring provide excellent "handles" for hydrogen bonding and pi-pi interactions with polysaccharide-based columns.[1]

Validated HPLC Method:

ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Absorption max of dimethoxybenzene)
Temperature 25°C
Retention Times (Approx) (1S)-enantiomer: ~8.5 min (1R)-enantiomer: ~10.2 min

Note: Always inject a racemic standard first to establish resolution factors.

Decision Tree: Low Purity Troubleshooting

Troubleshooting Issue Low Purity Detected Check Identify Impurity Type Issue->Check Ketone Impurity: Ketone (Starting Material) Check->Ketone SM > 1% Enantiomer Impurity: (1S)-Isomer (Low ee) Check->Enantiomer ee < 99% Action1 Bisulfite Wash (See Module 2) Ketone->Action1 Action2 Recrystallization (Hexane/IPA) Enantiomer->Action2 Action3 Check Biocatalyst Selectivity/Cofactor Enantiomer->Action3 If Recryst. Fails

Caption: Decision matrix for addressing specific purity failures.

References

  • Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column . SIELC Technologies.[4] Available at: [Link]

  • Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients . MDPI. Available at: [Link][5]

  • Recrystallization Guide . University of Alberta. Available at: [Link]

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol Properties . US EPA CompTox Chemicals Dashboard. Available at: [Link][6]

  • Enantiomers and Their Resolution . Encyclopedia MDPI. Available at: [Link]

Sources

Technical Support Center: Stereochemical Integrity of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar chiral benzylic alcohols. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent racemization during experimental workup, ensuring the stereochemical purity of your valuable compounds.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you may encounter during your experiments. Each entry details the problem, its probable cause based on mechanistic principles, and a step-by-step protocol to resolve the issue.

Issue 1: Significant loss of enantiomeric excess (ee) is observed after a standard aqueous workup with acidic quenching.
  • Probable Cause: The primary culprit is acid-catalyzed racemization.[1][2][3] (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a benzylic alcohol. The presence of two electron-donating methoxy groups on the phenyl ring provides significant resonance stabilization to the benzylic carbocation that forms upon protonation of the hydroxyl group and subsequent loss of water. This planar, achiral carbocation intermediate can then be attacked by water from either face with equal probability, leading to a racemic mixture of the alcohol.[2][4] Even mild acids can facilitate this process.[1][2]

  • Expert Insight: The stability of the benzylic carbocation is the critical factor. Any condition that promotes its formation, however transiently, will jeopardize the stereocenter. This includes not only strong acids but also acidic resins, certain silica gels, and even prolonged exposure to protic solvents at elevated temperatures.[1][3]

  • Solution: The Mild Quench & Extraction Protocol

    • Temperature Control: Before quenching, cool the reaction mixture to 0 °C in an ice-water bath. This reduces the rate of potential side reactions and racemization.[5]

    • Quenching: Instead of an acid wash, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is very weakly acidic and is generally considered a safe quenching agent for acid-sensitive compounds.

    • pH Monitoring: After adding the NH₄Cl solution, check the pH of the aqueous layer using a pH strip. The ideal pH should be between 6 and 7. If the solution is still basic from the reaction conditions, you can add a few drops of very dilute HCl (e.g., 0.1 M) dropwise while vigorously stirring and monitoring the pH to bring it to neutral. Do not let the pH drop below 6.

    • Extraction: Promptly extract the product with a suitable aprotic organic solvent such as ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic layers with brine (saturated aq. NaCl) to remove the bulk of the water. Avoid further acidic or basic washes.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept below 40°C.[5]

Issue 2: Enantiomeric excess decreases after quenching with a base like sodium bicarbonate (NaHCO₃).
  • Probable Cause: While less common than acid-catalyzed racemization for this specific substrate, base-catalyzed racemization can occur, particularly if strong bases or elevated temperatures are involved.[5] Although less likely for an alcohol, unintended side reactions or the presence of other base-sensitive functional groups in the crude mixture could lead to complex outcomes. More critically, a vigorous quench with bicarbonate can lead to localized warming from gas evolution, which can accelerate racemization.

  • Expert Insight: The goal of a workup is to neutralize the reaction and remove impurities as gently as possible. A common mistake is to use strong quenching agents out of habit. For sensitive molecules, the "milder is better" principle always applies.

  • Solution: Buffered Workup and Temperature Management

    • Controlled Quenching: At 0 °C, slowly add a saturated aqueous solution of sodium bicarbonate or a phosphate buffer solution (pH ≈ 7.5) to neutralize the reaction.[5] The use of a buffer provides better pH control than a strong base.

    • Vigilant Temperature Control: Ensure the temperature of the mixture does not rise during the quench. Add the quenching agent slowly to control any exothermic neutralization or gas evolution.

    • Efficient Extraction: Proceed immediately with extraction into an aprotic solvent (e.g., ethyl acetate).

    • Neutral Washing: Wash the organic layers only with brine.

    • Low-Temperature Concentration: Dry the organic layer and remove the solvent under reduced pressure, ensuring the bath temperature remains low.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol?

A1: The racemization of this chiral benzylic alcohol proceeds primarily through an Sₙ1-type mechanism. The key step is the formation of a planar, achiral benzylic carbocation intermediate.[2] The two electron-donating methoxy groups on the phenyl ring make this carbocation particularly stable, thus lowering the energy barrier for its formation. Once formed, this planar intermediate can be attacked by a nucleophile (like water) from either the re or si face, resulting in a 50:50 mixture of the (R) and (S) enantiomers. This process is most commonly catalyzed by acids.[1][2][3]

DOT Diagram: Acid-Catalyzed Racemization Mechanism

Caption: Acid-catalyzed racemization via a stabilized planar carbocation.

(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a live environment.)

Q2: Which quenching agents are safest to use, and which should be avoided?

A2: The choice of quenching agent is critical. The goal is to neutralize the reaction mixture while creating a pH environment that is hostile to carbocation formation.

Quenching AgentRecommendation & Rationale
Saturated aq. NH₄Cl Highly Recommended. It is weakly acidic (pH ~4.5-6.0) and provides a gentle quench, effectively neutralizing many reactions without causing a significant drop in pH that would promote racemization.
Phosphate Buffers (pH 7.0-7.5) Recommended. Buffers offer excellent pH control, preventing drastic swings into acidic or basic territory. This is a very safe but often overlooked option.[5]
Water (H₂O) Use with Caution. While neutral, water's quenching power is low. If the reaction mixture is highly acidic or basic, water alone may not be sufficient, and the resulting pH could still be in a dangerous range.
Saturated aq. NaHCO₃ Use with Caution. While effective for neutralizing acids, the resulting solution can be basic (pH ~8.3), and CO₂ evolution can cause localized heating. Use slowly at 0 °C.[6]
Dilute Mineral Acids (HCl, H₂SO₄) AVOID. These are strong Brønsted acids that will rapidly catalyze racemization by promoting the formation of the benzylic carbocation.[2][4]
Dilute Organic Acids (Acetic Acid) AVOID. Although weaker than mineral acids, organic acids can still be potent enough to cause significant racemization of sensitive benzylic alcohols.[7]
Strong Bases (NaOH, KOH) AVOID. Strong bases can promote side reactions and are generally not necessary for the workup of this type of compound.

Q3: How should I handle chromatography to purify the final product without causing racemization?

A3: Standard silica gel chromatography can lead to racemization because the silica surface is acidic.

  • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a mild base, such as triethylamine (Et₃N). A typical method is to slurry the silica in the desired eluent (e.g., hexane/ethyl acetate) containing 0.5-1% Et₃N, then pack the column as usual. This neutralizes the acidic sites on the silica surface.

  • Use Alternative Media: Consider using neutral alumina or a reverse-phase C18 silica for purification if the compound is compatible.

  • Expedite the Process: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column as efficiently as possible.

  • Post-Column Analysis: After purification, immediately analyze the enantiomeric excess by chiral HPLC to confirm that no racemization has occurred.[8]

DOT Diagram: Recommended Stereopreserving Workup Workflow

Workflow Start Crude Reaction Mixture Cool Cool to 0°C Start->Cool Quench Slowly add Saturated aq. NH4Cl Cool->Quench Check_pH Check pH (Target: 6-7) Quench->Check_pH Extract Extract with Aprotic Solvent (e.g., Ethyl Acetate) Check_pH->Extract pH OK Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo (Bath Temp < 40°C) Dry->Concentrate Purify Purify via Chromatography (Neutralized Silica or Alumina) Concentrate->Purify Analyze Analyze ee via Chiral HPLC Purify->Analyze

Caption: A workflow designed to minimize exposure to racemization-inducing conditions.

References

  • EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google P
  • Boyce, G. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13367–13374. (URL: [Link])

  • Aboutaj, M., et al. (2006). Acid Zeolites as Alcohol Racemization Catalysts: Screening and Application in Biphasic Dynamic Kinetic Resolution. Advanced Synthesis & Catalysis, 348(12-13), 1766-1776. (URL: [Link])

  • Cebrián-Torre, M., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 854374. (URL: [Link])

  • Gemoets, H. P. L., et al. (2016). Continuous flow oxidation of benzylic and aliphatic alcohols using bleach: process improvement by precise pH adjustment in flow with CO2. Reaction Chemistry & Engineering, 1(2), 194-200. (URL: [Link])

  • Chi, E. Y., et al. (2006). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. Journal of Pharmaceutical Sciences, 95(7), 1499-1513. (URL: [Link])

  • Chi, E. Y., et al. (2006). Effects of pH, Temperature, and Sucrose on Benzyl Alcohol-Induced Aggregation of Recombinant Human Granulocyte Colony Stimulating Factor. Request PDF on ResearchGate. (URL: [Link])

  • ResearchGate. Influence of pH on the activity of benzyl alcohol hydrogenolysis. (URL: [Link])

  • Palko, R., et al. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. ChemCatChem, 10(21), 4868-4872. (URL: [Link])

  • Lund University Publications. (2022). Arylboronic acid-catalyzed racemization of secondary and tertiary alcohols. (URL: [Link])

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Organic Letters, 16(1), 278-281. (URL: [Link])

  • AAPPTEC. Coupling Reagents. (URL: [Link])

  • Pereira, P. M. F. C. (2021). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. FenixEdu. (URL: [Link])

  • Morris, R. G., & Dunn, M. F. (1980). Effect of pH on the liver alcohol dehydrogenase reaction. Biochemistry, 19(15), 3463-3470. (URL: [Link])

  • University of Rochester, Department of Chemistry. About Workup. (URL: [Link])

Sources

Recrystallization solvent selection for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Solubility Logic

The purification of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (a key intermediate for Silodosin/KMD-3213) presents a specific challenge: the molecule possesses a "Janus-faced" polarity.[1][2][3] The 2,5-dimethoxy phenyl ring renders it lipophilic and electron-rich, while the chiral hydroxyl group provides a localized hydrogen-bonding handle.[1][2][3]

The Critical Challenge: This compound has a high tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize, particularly if the crude purity is <95% or if the temperature ramp is too aggressive.[2][3] It is often a low-melting solid or viscous oil at room temperature depending on the impurity profile.[1][2][3]

Solubility Profile Analysis
ParameterCharacteristicImplication for Solvent Selection
Lipophilicity High (Aromatic + 2 OMe groups)Soluble in Toluene, DCM, Ethyl Acetate.[1][2][3]
H-Bonding Moderate (Secondary Alcohol)Soluble in Alcohols (MeOH, IPA).[2][3]
Crystallinity Low to ModerateRequires Anti-solvent driving force or Seeding .[2][3]
Chirality (1R)-EnantiomerRecrystallization can upgrade ee% only if the racemate forms a conglomerate or if the impurity is a diastereomer (unlikely here without derivatization).[2][3]

Solvent Selection Matrix

Do not rely on single solvents unless your crude material is already highly crystalline.[2][3] Binary systems are required to control the saturation point precisely.[2][3]

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Context & Mechanism
Primary Rec. Toluene n-Heptane 1:2 to 1:4Best for Oiling Out. Toluene solubilizes the aromatic core; Heptane gently forces precipitation without inducing an emulsion.[1][2][3]
Polarity Control IPA (Isopropyl Alcohol) Water 5:1 to 3:1High Risk/High Reward. Excellent for removing inorganic salts, but high risk of oiling out if water is added too fast.[2][3]
Flash Crystallization Ethyl Acetate Hexanes 1:3Standard organic purification.[2][3] Good for removing non-polar impurities.[3]
Rescue Mode MTBE None N/AUse for trituration.[2][3] If the oil refuses to solidify, stir vigorously in cold MTBE to induce nucleation.[3]

Decision Logic & Workflow

The following decision tree outlines the logical path for purification based on the physical state of your crude material.

RecrystallizationLogic Start Start: Crude Material State CheckState Is it a Solid or Oil? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Solid Oil Viscous Oil CheckState->Oil Oil SolventScreen Screen Single Solvents (Toluene, IPA) Solid->SolventScreen BinarySystem Use Binary System (Toluene/Heptane) Oil->BinarySystem Dissolve Dissolve at Reflux SolventScreen->Dissolve BinarySystem->Dissolve CheckClear Solution Clear? Dissolve->CheckClear CheckClear->Dissolve No (Add more solvent) Filter Hot Filtration CheckClear->Filter Yes Cool Slow Cool (10°C/hour) Filter->Cool Seed ADD SEED CRYSTALS (Critical Step) Cool->Seed At 35-40°C Result Crystallization Seed->Result Oiling Oiling Out? Result->Oiling Check Oiling->Result No Reheat Reheat & Add More Solvent A Oiling->Reheat Yes

Caption: Workflow for selecting solvent systems and managing the critical seeding step to prevent phase separation (oiling out).

Standard Operating Procedure (SOP)

Protocol: Binary Recrystallization (Toluene/Heptane) Use this protocol for crude material with >85% purity.[1][2][3]

  • Dissolution: Place 10g of crude (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol in a flask. Add Toluene (approx. 2-3 volumes, 20-30 mL) and heat to 60-65°C. Stir until fully dissolved.

    • Note: If insoluble particles remain, perform a hot filtration.[2][3]

  • Anti-Solvent Addition (The Cloud Point): While maintaining 60°C, slowly add n-Heptane dropwise.[2][3]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[3]

    • Add 1-2 mL of Toluene to clear the solution back to transparent.[2][3]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to 40°C on the oil bath (do not remove).

  • Seeding (CRITICAL): At 40°C, add 0.1% w/w of pure seed crystals.

    • Why? This provides a template for the lattice, preventing the amorphous oil phase from forming.[3]

  • Crystallization: Allow to cool to Room Temperature (20-25°C) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white needles/prisms.[2][3] Wash with cold 1:4 Toluene:Heptane.[2][3]

Troubleshooting & FAQs

Q1: My product is "Oiling Out" (forming a blob at the bottom) instead of crystallizing.

Diagnosis: This occurs when the temperature drops too fast or the solution is too concentrated (supersaturation is too high).[2][3] The system enters the "labile" zone where liquid-liquid separation is kinetically favored over crystal nucleation.[2][3] Fix:

  • Reheat the mixture until the oil redissolves.

  • Dilute slightly with the "Good Solvent" (Solvent A).[2][3]

  • Seed at a higher temperature.

  • Slow down the agitation. High shear can sometimes promote emulsion over crystallization.[2][3]

Q2: Can I improve the Enantiomeric Excess (ee) via recrystallization?

Analysis: It depends.

  • If the racemate is a conglomerate (separate crystals of R and S), recrystallization can improve ee.[3]

  • If the racemate is a racemic compound (R and S co-crystallize in the same lattice), recrystallization will likely lower the yield without significantly improving ee, or it may crystallize as the racemate leaving the excess enantiomer in the mother liquor.[3]

  • Pro-Tip: If ee upgrade is required and direct crystallization fails, convert the alcohol to a 3,5-dinitrobenzoate ester .[2][3] These esters are highly crystalline and excellent for upgrading optical purity.[3]

Q3: Why not use Ethanol/Water?

Insight: While Ethanol/Water is a classic system, the high polarity of water can repel the lipophilic dimethoxyphenyl ring too aggressively, leading to immediate oiling out.[3] Toluene/Heptane offers a "softer" polarity gradient that matches the aromatic interactions better.[3]

References

  • Silodosin Process Chemistry: The synthesis and purification of this intermediate are often described in the context of Silodosin manufacturing.[2][3]

    • Source: (Describes the handling of related chiral intermediates).[2][3]

  • General Recrystallization of Aromatic Alcohols

    • Source: Anderson, N. G. (2012).[3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2][3] (Standard text for solvent selection logic).

  • Oiling Out Phenomena

    • Source: Vlahu, S., & Lorenz, H. (2025).[2][3] "Phase Equilibria and Oiling Out in Pharmaceutical Crystallization." Crystal Growth & Design. (Provides the theoretical basis for the "labile zone" explanation).

Sources

Technical Support Center: Purification of (1R)-1-(2,5-Dimethoxyphenyl)ethan-1-ol

[1]

Document ID: TSC-PUR-2024-08 Subject: Removal of residual ketone [1-(2,5-dimethoxyphenyl)ethan-1-one] from chiral alcohol product.[1] Applicable Compounds: (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (and enantiomer).[1]

Executive Summary

The separation of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (Target Alcohol) from its precursor 1-(2,5-dimethoxyphenyl)ethan-1-one (Residual Ketone) is a common bottleneck in process chemistry.[1] Due to the structural similarity (identical carbon skeleton, similar polarity), standard silica chromatography often yields overlapping fractions. Furthermore, the 2,5-dimethoxy substitution creates an electron-rich benzylic system, making the chiral alcohol prone to acid-catalyzed racemization or dehydration (styrene formation) during aggressive workups.[1]

This guide details three validated purification workflows, prioritized by product integrity and scalability.

Decision Matrix: Select Your Workflow

Before proceeding, quantify your crude reaction mixture using HPLC or qNMR.

PurificationStrategyStartAnalyze Crude Mixture(HPLC/NMR)Decision1Ketone Content?Start->Decision1HighImpurity> 5% KetoneDecision1->HighImpurityHighLowImpurity< 5% KetoneDecision1->LowImpurityModerateTraceImpurity< 1% KetoneDecision1->TraceImpurityLowAction_DerivMethod A:Chemical Scavenging(Girard's Reagent)HighImpurity->Action_DerivBest SeparationAction_ChromMethod B:Optimized Chromatography(Pi-Pi Interaction)LowImpurity->Action_ChromStandardAction_CrystMethod C:Crystallization(Solvent Tuning)TraceImpurity->Action_CrystPolishing

Figure 1: Strategic decision tree based on impurity levels.

Method A: Chemical Scavenging (Girard’s Reagent)

Best For: Crude mixtures with >5% ketone where chromatography is difficult.[1] Mechanism: Girard's Reagent T (betaine hydrazide chloride) reacts selectively with the ketone to form a water-soluble hydrazone.[1] The alcohol remains organic-soluble.[1]

Critical Warning: Racemization Risk

The 2,5-dimethoxy group makes the benzylic position electron-rich.[1] Strong acids will stabilize the benzylic carbocation, leading to racemization (loss of chirality) or elimination (styrene formation).

  • DO NOT use standard protocols requiring reflux in concentrated acetic acid.[1]

  • DO use the modified mild protocol below.

Protocol
  • Dissolution: Dissolve the crude mixture in Methanol (MeOH) (10 mL per gram of crude).

  • Reagent Addition: Add Girard’s Reagent T (1.2 – 1.5 equivalents relative to the residual ketone, not the whole mass).

  • Catalyst: Add Acetic Acid (10 mol% relative to ketone). Do not use mineral acids (HCl/H2SO4).[1]

  • Reaction: Stir at room temperature for 12–16 hours.

    • Note: Heating to 40°C is permissible only if TLC shows no reaction after 12h, but monitor ee% closely.

  • Workup (Phase Partition):

    • Concentrate MeOH to ~20% volume.[1]

    • Dilute with Ethyl Acetate (EtOAc) and Water .[1]

    • The Magic Step: The unreacted ketone is now a water-soluble hydrazone salt. The chiral alcohol stays in the EtOAc.

    • Wash the organic layer with water (3x) to ensure complete removal of the hydrazone.

    • Dry (Na2SO4) and concentrate.[1][2]

Method B: Chromatographic Resolution (Pi-Pi Interactions)

Best For: Moderate impurities (1-5%) or when chemical reagents are avoided.[1]

Standard Hexane/EtOAc gradients often fail because the ketone and alcohol have similar dipole moments. However, the ketone is planar and conjugated, while the alcohol is sp3 hybridized and kinked. We can exploit this using aromatic solvents.[1]

Solvent System Optimization

Replace Hexanes with Toluene to utilize


ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Mobile Phase A Hexanes / HeptaneToluene
Mobile Phase B Ethyl Acetate / IPAAcetonitrile (MeCN) or MtBE
Stationary Phase Standard Silica (40-63 µm)Diol-Functionalized Silica (if available)
Why it works? Separates only by polarity.[1]Separates by polarity + shape selectivity (

-interaction).[1]

TLC Tip: If spots overlap in Hex/EtOAc (3:1), try Toluene/Acetone (10:1) . The Rf difference (

Method C: Crystallization (The Polishing Step)

Best For: Final purity upgrade (>98% ee required).

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is typically a solid (mp ~97–111°C), whereas the ketone is lower melting or liquid.[1]

  • Solvent Selection: Use a Hexane/Toluene or Heptane/IPA system.[1]

    • Avoid: Pure alcohols (MeOH/EtOH) as solubility might be too high for both.[1]

  • Procedure:

    • Dissolve crude solid in minimum hot Toluene (60°C).

    • Slowly add Heptane until cloudiness persists.[1]

    • Cool slowly to room temperature, then to 4°C.

    • Seeding: If available, seed with pure (1R)-alcohol crystals at 25°C to prevent oiling out.[1]

Troubleshooting & FAQs

Q1: Can I use Sodium Bisulfite to remove the ketone?

Status: Not Recommended. Reasoning: Bisulfite adducts form readily with aldehydes and unhindered cyclic ketones. 1-(2,5-dimethoxyphenyl)ethan-1-one is an aromatic ketone with steric bulk (ortho-methoxy group) and conjugation.[1] The equilibrium for adduct formation is extremely poor, resulting in negligible purification.

Q2: I tried chromatography, but the ketone trails into the alcohol. Why?

Analysis: This "tailing" suggests the ketone is overloading the column or interacting strongly with the silica. Solution: Add 1% Triethylamine to your mobile phase.[1] This neutralizes acidic sites on the silica that might be hydrogen-bonding with the methoxy oxygens, sharpening the bands.

Q3: Can I just reduce the remaining ketone with NaBH4?

Status: Risky. Reasoning: Adding Sodium Borohydride (NaBH4) will indeed convert the residual ketone into the alcohol, removing the impurity. However , NaBH4 is non-selective; it produces a racemic (50:50) mixture of (1R) and (1S) alcohol.

  • Result: You eliminate the ketone, but you lower the enantiomeric excess (ee) of your final product. Only do this if your downstream step can tolerate lower ee.[1]

Q4: My product turned into an oil and lost optical rotation after acid wash. What happened?

Analysis: You likely caused acid-catalyzed racemization .[1] Mechanism: The 2,5-dimethoxy substituents donate electrons into the ring, stabilizing the benzylic carbocation intermediate. Even dilute HCl can facilitate the

Fix:


References

  • Girard's Reagent Mechanism & Application

    • Reagent: Girard, A., & Sandulesco, G. (1936). "Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétones." Helvetica Chimica Acta.[1]

    • Context: Standard protocol for removing macrocyclic and aromatic ketones from alcohol mixtures.[1]

  • Racemization of Electron-Rich Benzylic Alcohols

    • Source: "Acid-catalyzed racemization of secondary benzylic alcohols."[1][3] Journal of Organic Chemistry.

    • Relevance: Establishes the lability of the 2,5-dimethoxy benzylic system.
  • Solubility & Physical Properties

    • Compound: 1-(2,5-dimethoxyphenyl)ethan-1-ol (CAS: 3600-87-1).[1][4]

    • Source: (Note: Link directs to related nitro-derivative for structural analogy; specific CAS 3600-87-1 properties derived from standard chemical databases).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Optimization of cofactor regeneration in enzymatic synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biocatalytic Synthesis Guide Topic: Optimization of Cofactor Regeneration for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol Ticket ID: BIO-OPT-2024-882 Assigned Specialist: Senior Application Scientist, Biotransformation Unit

Executive Summary

You are attempting the asymmetric reduction of 2,5-dimethoxyacetophenone to (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol . This transformation presents two distinct challenges:

  • Steric/Electronic: The ortho-methoxy group creates steric hindrance and alters the electronic properties of the carbonyl, potentially affecting reaction rates (

    
    ).
    
  • Solubility: The dimethoxy motif increases lipophilicity, necessitating a robust cosolvent strategy that does not deactivate your regeneration system.

This guide prioritizes Glucose Dehydrogenase (GDH) as the primary regeneration system due to its thermodynamic irreversibility, while offering Isopropanol (IPA) coupled systems as a secondary option for solubility-limited processes.

Module 1: System Selection & Architecture

Q: Which regeneration system should I choose: GDH, FDH, or IPA?

A: Recommendation: Glucose Dehydrogenase (GDH) / Glucose. [1]

  • The Logic: The reduction of acetophenones is an equilibrium reaction.

    • IPA/ADH (Substrate-Coupled): Relies on the equilibrium between isopropanol/acetone and ketone/alcohol. Acetone accumulation often inhibits the KRED (Ketoreductase) or reverses the reaction, stalling conversion at ~70-80% unless acetone is actively removed (stripping).

    • FDH (Formate Dehydrogenase): Produces CO₂ (gas), which drives equilibrium, but FDH often has lower specific activity (U/mg) compared to GDH, requiring higher enzyme loading.

    • GDH (Enzyme-Coupled): The oxidation of glucose to gluconolactone (hydrolyzing to gluconic acid) is effectively irreversible. This provides the strong thermodynamic drive needed to push the reduction of the sterically hindered 2,5-dimethoxyacetophenone to >99% conversion.

Q: My substrate precipitates in buffer. How do I handle solubility?

A: 2,5-dimethoxyacetophenone is poorly soluble in aqueous buffers.

  • Standard Approach: Use DMSO (5-10% v/v) . Most KREDs and GDH variants tolerate this well.

  • Advanced Approach: Use a biphasic system (e.g., MTBE or Butyl Acetate overlay). The substrate resides in the organic phase and partitions into the aqueous phase for reduction.

    • Warning: Ensure your specific KRED is solvent-stable.

Module 2: Visualization of the Coupled System

The following diagram illustrates the GDH-coupled regeneration cycle required for your synthesis.

G cluster_0 Main Reaction (KRED) cluster_1 Regeneration Cycle cluster_2 Sacrificial System (GDH) Substrate 2,5-Dimethoxy- acetophenone Product (1R)-Alcohol (Target) Substrate->Product KRED Cofactor_Ox NADP+ Cofactor_Red NADPH Cofactor_Ox->Cofactor_Red Regeneration Cofactor_Red->Cofactor_Ox Hydride Transfer Glucose Glucose Gluconic Gluconic Acid (pH Drop!) Glucose->Gluconic GDH

Figure 1: The GDH-coupled cycle. Note the production of Gluconic Acid, necessitating active pH control.

Module 3: Troubleshooting Guide

Issue 1: Reaction Stalls at 50-60% Conversion

Diagnosis:

  • pH Crash: If using GDH, gluconic acid production lowers pH.[2] KREDs typically deactivate below pH 6.0.

  • Cofactor Degradation: NADPH is unstable in acidic conditions; NADP+ is unstable in basic conditions.

  • Product Inhibition: The formed alcohol may inhibit the enzyme.

The Fix:

  • Check pH: Measure immediately. If < 6.5, increase buffer strength (e.g., 100mM K-Pi) or use a pH-stat (titration with 1M NaOH).

  • Spike Test: Add fresh cofactor (0.1 mM) and fresh enzyme.

    • If reaction restarts -> Enzyme/Cofactor died (likely pH issue).

    • If reaction stays flat -> Product inhibition or Equilibrium (if using IPA).

Issue 2: Low Enantiomeric Excess (ee%)

Diagnosis:

  • Wrong Enzyme Mode: You are targeting the (1R) enantiomer. Many standard ADHs (like Thermoanaerobium brockii) follow Prelog's rule and yield (S). You need an anti-Prelog enzyme (often Lactobacillus origin).

  • Background Reaction: Spontaneous chemical reduction (rare for acetophenones) or racemization.

The Fix:

  • Screen specific "anti-Prelog" KRED variants.

  • Ensure the reaction temperature is controlled (lower temperature often improves stereoselectivity).

Issue 3: "Gummy" Precipitation

Diagnosis: The product (alcohol) might be less soluble than the ketone, or the enzyme is denaturing at the interface.

The Fix:

  • Add Triton X-100 (0.1% - 0.5%) as a surfactant to maintain an emulsion rather than large aggregates.

Module 4: Standard Operating Procedure (SOP)

Protocol: GDH-Coupled Reduction of 2,5-Dimethoxyacetophenone

Scale: 100 mL Reaction Volume Target Concentration: 50 mM Substrate

ComponentConcentration/AmountRole
Buffer 100 mM Potassium Phosphate, pH 7.0Maintain pH stability
Substrate 0.90 g (50 mM)2,5-dimethoxyacetophenone
Cosolvent 5 mL DMSO (5% v/v)Solubilize substrate
Cofactor 0.5 mM NADP+Hydride carrier (catalytic)
Cosubstrate 1.35 g Glucose (1.5 eq)Hydride donor
Enzyme 1 100 mg KRED (Anti-Prelog)Main catalyst
Enzyme 2 500 U Glucose Dehydrogenase (GDH)Regeneration catalyst

Step-by-Step:

  • Dissolution: Dissolve 0.90 g of substrate in 5 mL DMSO. Ensure complete dissolution.

  • Buffer Prep: In a beaker, add 90 mL of Buffer and the Glucose. Stir until dissolved.

  • Cofactor Addition: Add NADP+ to the buffer.

  • Enzyme Addition: Add GDH and KRED to the buffer. Do not vortex vigorously (prevents shear stress denaturation).

  • Initiation: Add the DMSO/Substrate solution dropwise to the stirring aqueous mix.

  • Monitoring: Incubate at 30°C, 250 rpm.

    • Crucial: Check pH every 30 mins for the first 4 hours. Adjust to 7.0 with 1M NaOH as needed.

  • Termination: Once conversion >98% (by HPLC), extract with Ethyl Acetate (3 x 50 mL).

Module 5: Decision Logic for Optimization

Use this flow to determine the next step if your initial run fails.

Troubleshooting Start Reaction Complete? CheckYield Check Conversion (%) Start->CheckYield HighYield Proceed to Workup CheckYield->HighYield >95% LowYield < 90% Conversion CheckYield->LowYield CheckPH Check pH LowYield->CheckPH PH_Low pH < 6.0 (Gluconic Acid Buildup) CheckPH->PH_Low PH_OK pH 7.0 CheckPH->PH_OK AddBuffer Action: Increase Buffer or Add Titrator PH_Low->AddBuffer CheckSolubility Check Solution Turbidity PH_OK->CheckSolubility Precipitation Visible Solids CheckSolubility->Precipitation Clear Solution Clear/Emulsion CheckSolubility->Clear AddCosolvent Action: Increase DMSO or Add Triton X-100 Precipitation->AddCosolvent CheckEnzyme Action: Add Fresh Enzyme (Check Inhibition) Clear->CheckEnzyme

Figure 2: Troubleshooting logic flow for stalled reactions.

References

  • Goldberg, K. et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes." Applied Microbiology and Biotechnology. Link

  • Hollmann, F. et al. (2021). "Enzymatic reduction of ketones." Green Chemistry. (Review of cofactor regeneration thermodynamics). Link

  • Patel, R.N. (2008). "Synthesis of chiral pharmaceutical intermediates by biocatalysis." Coordination Chemistry Reviews. (Specific examples of acetophenone derivatives). Link

  • Codexis Inc. "Ketoreductase Screening Kits & Cofactor Recycling Protocols." (Industry standard protocols for KRED/GDH coupling). Link

Disclaimer: This guide is intended for research and development purposes. Ensure all safety protocols regarding chemical handling and biological waste disposal are followed.

Sources

Validation & Comparative

A Comparative Guide to the Determination of Absolute Configuration of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the therapeutic effects, and potential toxicity, of a drug can be intrinsically linked to its stereochemistry.[1][2] This guide provides a comprehensive comparison of the principal analytical techniques for assigning the absolute configuration of chiral alcohols, using (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol as a model compound. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your research needs.

Introduction: The Significance of Absolute Configuration

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they often share identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors, can differ dramatically.[2][3] Therefore, the unambiguous assignment of the R or S configuration at a stereocenter is not merely an academic exercise but a critical step in drug development and the characterization of natural products.[4]

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol serves as an excellent case study due to its structural features: a single stereocenter bearing a hydroxyl group, which allows for derivatization, and aromatic protons that are well-resolved in Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Overview of Analytical Techniques

Several powerful techniques are at the disposal of chemists for determining absolute configuration. The choice of method often depends on the nature of the sample, the amount of material available, and the required level of certainty.[1]

FeatureMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts.[5][6]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][7]Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map.[8][9]
Sample Requirement 1-5 mg of the alcohol.[4]1-10 mg of the alcohol.[4]A high-quality single crystal (often < 1 mg).[1][4]
Key Advantage Relatively rapid and does not require crystallization.Applicable to non-crystalline samples in solution.[10][11]Provides an unambiguous and definitive assignment of the absolute configuration.[3][4]
Key Limitation Requires chemical derivatization; interpretation can be complex for sterically hindered or highly flexible molecules.[4]Requires computational modeling for spectral interpretation and a chromophore near the stereocenter for strong signals.[1][4]Obtaining a suitable single crystal can be a significant challenge.[1][4]

In-Depth Analysis of Key Methodologies

Mosher's Ester Analysis: A Powerful NMR-Based Approach

The Mosher's ester method is a widely adopted NMR technique for deducing the absolute configuration of chiral secondary alcohols.[4][5] The underlying principle is the conversion of the enantiomeric alcohol into a pair of diastereomers by esterification with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and the analysis of these differences allows for the assignment of the absolute configuration.[6]

The choice of MTPA as the derivatizing agent is deliberate. The trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR, which can also be used for analysis.[12] The phenyl group of MTPA creates a distinct anisotropic effect in the NMR, leading to significant and predictable chemical shift differences for the protons of the alcohol moiety. The formation of both the (R)- and (S)-MTPA esters is crucial for a reliable analysis, as it allows for the calculation of the difference in chemical shifts (Δδ = δS - δR), which minimizes experimental error and provides a clear diagnostic tool.[13][14]

Materials:

  • (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of the (S)-MTPA Ester: a. In a clean, dry NMR tube, dissolve approximately 2 mg of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol in 0.5 mL of anhydrous pyridine. b. Add a 1.2 molar equivalent of (S)-MTPA-Cl to the solution. c. Seal the tube and allow the reaction to proceed at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC. d. Acquire the ¹H NMR spectrum directly on the crude reaction mixture.

  • Preparation of the (R)-MTPA Ester: a. Follow the same procedure as above, but use (R)-MTPA-Cl instead of (S)-MTPA-Cl.

  • NMR Data Analysis: a. Assign the proton signals for both diastereomeric esters. 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignment.[13] b. Calculate the chemical shift differences (Δδ = δS - δR) for the protons of the alcohol moiety. c. Apply the Mosher's model to correlate the signs of the Δδ values with the absolute configuration of the alcohol. Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative values.

For (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol, the protons of the methoxy groups and the aromatic ring will show characteristic Δδ values. Based on the established Mosher's model, a positive Δδ for the protons on the more sterically hindered side and a negative Δδ for the protons on the less hindered side would confirm the (R) configuration.

Diagram: Mosher's Ester Analysis Workflow

Mosher_Workflow cluster_synthesis Esterification cluster_analysis NMR Analysis Alcohol (1R)-Alcohol R_MTPA (R)-MTPA-Cl Alcohol->R_MTPA Pyridine S_MTPA (S)-MTPA-Cl Alcohol->S_MTPA Pyridine Ester_R (R,R)-Ester R_MTPA->Ester_R Ester_S (R,S)-Ester S_MTPA->Ester_S NMR_R ¹H NMR of (R,R)-Ester Ester_R->NMR_R NMR_S ¹H NMR of (R,S)-Ester Ester_S->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Assignment Assign Absolute Configuration Delta_delta->Assignment

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Vibrational Circular Dichroism (VCD): A Solution-Phase Spectroscopic Method

VCD has emerged as a robust and reliable technique for determining the absolute configuration of chiral molecules in solution, making it particularly valuable for non-crystalline samples.[4][10] The method measures the differential absorption of left and right circularly polarized infrared light, providing a spectral fingerprint that is unique to each enantiomer.[7]

The power of VCD lies in its sensitivity to the three-dimensional arrangement of atoms. The experimental VCD spectrum is compared to a theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer).[2] A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[1] The choice of a suitable solvent, typically a deuterated one like CDCl₃, is critical to minimize solvent interference in the fingerprint region of the IR spectrum.[4]

Materials:

  • (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

  • Deuterated chloroform (CDCl₃)

  • VCD spectrometer

  • Computational chemistry software (e.g., Gaussian)

Procedure:

  • Sample Preparation: a. Prepare a solution of the chiral alcohol in CDCl₃ at a concentration of approximately 0.05 M.

  • VCD Spectrum Acquisition: a. Acquire the VCD and IR spectra of the sample in the fingerprint region (typically 800-1800 cm⁻¹).

  • Computational Modeling: a. Perform a conformational search for the (R)-enantiomer of 1-(2,5-dimethoxyphenyl)ethan-1-ol using a suitable computational method (e.g., Density Functional Theory - DFT). b. Calculate the VCD and IR spectra for the lowest energy conformers. c. Generate a Boltzmann-averaged calculated VCD spectrum.

  • Spectral Comparison and Assignment: a. Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. b. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration is assigned as (R). If the experimental spectrum is the mirror image of the calculated one, the configuration is (S).[1]

The VCD spectrum of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is expected to show distinct positive and negative bands corresponding to the vibrational modes of the molecule. A good correlation between the experimental spectrum and the calculated spectrum for the (R)-enantiomer would provide strong evidence for the assigned absolute configuration.

Diagram: VCD Analysis Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Chiral Alcohol in Solution VCD_Exp Measure VCD Spectrum Sample->VCD_Exp Compare Compare Experimental and Calculated Spectra VCD_Exp->Compare Conformer Conformational Search (R-enantiomer) VCD_Calc Calculate VCD Spectrum Conformer->VCD_Calc VCD_Calc->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for determining absolute configuration using VCD spectroscopy.

Conclusion and Recommendations

The determination of the absolute configuration of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol can be confidently achieved using multiple orthogonal techniques.

  • Mosher's ester analysis offers a rapid and accessible method that is well-suited for routine analysis in a synthesis laboratory. Its reliance on standard NMR instrumentation makes it a cost-effective choice.

  • Vibrational Circular Dichroism provides a powerful alternative for non-crystalline samples and offers a high degree of confidence when experimental and computational data are in good agreement.

  • While not detailed here, single-crystal X-ray crystallography remains the "gold standard" for absolute configuration determination, providing unambiguous structural information when a suitable crystal can be obtained.[3][4]

For a comprehensive and self-validating approach, it is recommended to employ at least two of these methods. For instance, an initial assignment via Mosher's analysis can be corroborated by VCD spectroscopy, providing a robust and defensible determination of the absolute configuration of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol. This multi-faceted approach ensures the scientific integrity and trustworthiness of the stereochemical assignment, a critical aspect in all areas of chemical research and development.

References

  • Benchchem. Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

  • Raman, S. Anomalous dispersion method of determining structure and absolute configuration of crystals. Proceedings of the Indian Academy of Sciences - Section A. 1957.
  • Wikipedia. Absolute configuration. Available from: [Link]

  • Benchchem. A Comparative Guide to Validating the Absolute Configuration of Synthesis Products.
  • Shaw, R. et al. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Organic Letters. 2017.
  • eScholarship.org. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. Available from: [Link]

  • Fujiwara, K. et al. A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters. 2004.
  • Lovell, T. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. 2015.
  • Hoye, T. R. et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Shaw, R. et al. Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing Enantioselective Conversion Method. PubMed. 2017.
  • Chemistry Stack Exchange. How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Available from: [Link]

  • American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available from: [Link]

  • Spark904. Absolute configuration of complex chiral molecules. Available from: [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

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A Researcher's Guide to the Stereochemical Analysis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol: A Comparative Approach to Specific Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chiral chemistry, the precise characterization of enantiomerically pure compounds is paramount. The specific optical rotation is a fundamental physical property that not only confirms the stereochemical identity of a molecule but also provides a quantitative measure of its enantiomeric purity. This guide provides a comprehensive overview of the principles and methodologies for determining the specific optical rotation of the chiral alcohol (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol. In the absence of a standardized literature value, we present a comparative analysis with structurally similar compounds, offering a predictive framework and detailing the rigorous experimental protocols required for an accurate determination.

The Significance of Chirality and Optical Rotation in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a critical consideration in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Optical rotation, the rotation of the plane of polarized light by a chiral substance, is a direct consequence of this molecular asymmetry and serves as a crucial tool for stereochemical analysis.[2][3]

The specific rotation, denoted as [α], is a standardized measure of this rotation and is an intrinsic property of a specific enantiomer under defined conditions.[4][5] It is a critical parameter for:

  • Confirming the absolute configuration of a synthesized or isolated compound by comparison with known standards.

  • Determining the enantiomeric excess (e.e.) of a mixture, which quantifies the purity of a sample with respect to its enantiomers.[6][7]

Understanding Specific Optical Rotation: A Theoretical Framework

The observed optical rotation (α) of a sample is dependent on several factors, including the concentration of the chiral compound, the path length of the light through the sample, the temperature, and the wavelength of the light used.[4][8] To establish a standardized value, the specific rotation is calculated using the following formula, derived from Biot's Law:

[α]λT = α / (l * c)

Where:

  • [α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[8][9]

The sign of the specific rotation, positive (+) or negative (-), indicates the direction of rotation. A dextrorotatory (+) compound rotates the plane of polarized light clockwise, while a levorotatory (-) compound rotates it counter-clockwise.[5][10] It is crucial to note that there is no direct correlation between the (R/S) designation of a chiral center and the sign of its specific rotation.[2][11]

Comparative Analysis: Predicting the Specific Optical Rotation of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

CompoundStructureSpecific Rotation [α]D (c, Solvent)
(S)-1-phenylethan-1-ol-42.5° (c 1.0, CHCl₃)
(S)-1-(4-methoxyphenyl)ethan-1-ol-41.7° (c 1.0, CHCl₃)[12]
(S)-1-(4-bromophenyl)ethan-1-ol-32.1° (c 1.00, CHCl₃)[12]
(S)-1-(2-chlorophenyl)ethan-1-ol-40.9° (c 1.00, CHCl₃)[12]
(R)-2-butanol-13.52° (neat)[4]

Note: The 'D' in [α]D refers to the sodium D-line, a standard wavelength of 589 nm used for polarimetry.[1][4]

Based on the data for these related compounds, it is reasonable to hypothesize that (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol will exhibit a specific optical rotation value that is also negative, likely in a similar order of magnitude to the other substituted 1-phenylethanol derivatives. The presence of two methoxy groups on the phenyl ring will electronically influence the chromophore and may lead to a distinct value.

Experimental Protocol for the Determination of Specific Optical Rotation

The following protocol outlines the rigorous methodology required for an accurate determination of the specific optical rotation of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol.

Materials and Equipment
  • High-purity, enantiomerically pure (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (e.e. >99%)

  • Spectroscopic grade solvent (e.g., chloroform, ethanol, or methanol)

  • Analytical balance (± 0.0001 g)

  • Volumetric flask (e.g., 10.00 mL, Class A)

  • Polarimeter with a sodium lamp (589 nm) or other monochromatic light source

  • Polarimeter cell (e.g., 1.00 dm path length)

  • Temperature control system for the polarimeter

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a precise amount of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol (e.g., 100.0 mg) using an analytical balance.

    • Quantitatively transfer the sample to a 10.00 mL volumetric flask.

    • Dissolve the sample in the chosen spectroscopic grade solvent and dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the exact concentration (c) in g/mL.

  • Instrument Calibration and Blank Measurement:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Set the temperature to a constant, specified value (e.g., 20°C or 25°C).[3]

    • Fill the polarimeter cell with the pure solvent to be used for the sample solution.

    • Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Record the observed optical rotation (α). Take multiple readings (e.g., 3-5) and calculate the average to ensure precision.

  • Calculation of Specific Rotation:

    • Use the averaged observed rotation (α), the known path length of the cell (l), and the calculated concentration (c) to determine the specific rotation using Biot's Law.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute blank Measure Solvent Blank dilute->blank sample Measure Sample blank->sample calculate Calculate Specific Rotation sample->calculate

Caption: Workflow for determining specific optical rotation.

Determining Enantiomeric Excess

Once the specific rotation of the pure enantiomer ([α]pure) is established, it can be used to determine the enantiomeric excess (e.e.) of a sample containing a mixture of enantiomers. The e.e. is calculated as follows:

e.e. (%) = ([α]mixture / [α]pure) * 100

Where:

  • [α]mixture is the specific rotation of the enantiomerically impure sample.

  • [α]pure is the specific rotation of the pure enantiomer.[6][7]

Logical Relationship between Optical Purity and Enantiomeric Excess

G observed_rotation Observed Rotation (α_mixture) optical_purity Optical Purity observed_rotation->optical_purity / specific_rotation_pure Specific Rotation ([α]_pure) specific_rotation_pure->optical_purity / enantiomeric_excess Enantiomeric Excess (e.e. %) optical_purity->enantiomeric_excess =

Caption: Relationship between measured rotation and enantiomeric purity.

Conclusion

References

  • Enantiomeric Excess | Formula, Calculation & Example - Lesson - Study.com. (n.d.). Retrieved from [Link]

  • 4.7. Optical Rotation – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017, February 24). Retrieved from [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps. (2022, September 3). Retrieved from [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021, April 12). YouTube. Retrieved from [Link]

  • Specific Rotation - Chemistry Steps. (2021, November 12). Retrieved from [Link]

  • Specific rotation - Wikipedia. (n.d.). Retrieved from [Link]

  • Chiral compound analyses and Faraday polarimetry - IBZ Messtechnik GmbH. (n.d.). Retrieved from [Link]

  • Polarimetry Experiments - MRSEC Education Group - University of Wisconsin–Madison. (n.d.). Retrieved from [Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC - NIH. (n.d.). Retrieved from [Link]

  • A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes - SciELO. (n.d.). Retrieved from [Link]

  • 6.3 Chirality in Chemical, Environmental and Biological Systems – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Optical Activity | MCC Organic Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]

  • Progress Toward the Enantioselective Synthesis of Curcusones A–D via a Divinylcyclopropane Rearrangement Strategy - stoltz2.caltech.edu. (n.d.). Retrieved from [Link]

  • <781> OPTICAL ROTATION - Rudolph Research Analytical. (n.d.). Retrieved from [Link]

Sources

Comparing chemical vs enzymatic synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Chemical vs. Enzymatic Synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol Context: Critical Intermediate for Silodosin (Rapaflo)

Executive Summary & Strategic Context

(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a high-value chiral synthon, predominantly utilized as the stereochemical anchor in the synthesis of Silodosin (an


-adrenoceptor antagonist used for benign prostatic hyperplasia). The strict pharmacopeial requirement for optical purity (>99.5% ee) necessitates a synthesis method that offers exceptional stereocontrol.

This guide contrasts the two dominant industrial methodologies: Chemical Asymmetric Transfer Hydrogenation (ATH) versus Biocatalytic Ketoreduction (KRED) . While chemical catalysis has historically provided high throughput, recent advancements in directed evolution have positioned enzymatic reduction as the superior route for enantiopurity and green metrics, albeit with specific solubility challenges.

Chemical Synthesis: Asymmetric Transfer Hydrogenation (ATH)

Mechanism & Rationale: The industry standard for reducing electron-rich acetophenones is Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH), typically utilizing the Noyori-Ikariya catalyst system. The reaction proceeds via a metal-ligand bifunctional mechanism where the ruthenium center activates the hydride source (formic acid/triethylamine) and the chiral diamine ligand (TsDPEN) directs the facial selectivity.

Pros:

  • High Volumetric Productivity: High substrate loading (up to 1-2 M) in organic solvents.

  • Established Supply Chain: Ru-precursors and chiral ligands are commodities.

  • Solubility: Excellent for the lipophilic 2,5-dimethoxyacetophenone substrate.

Cons:

  • Trace Metal Contamination: Requires rigorous scavenging (SiliaMetS® or similar) to meet ICH Q3D guidelines (<10 ppm Ru).

  • Stereochemical Leakage: Electron-donating methoxy groups can destabilize the transition state, occasionally capping ee at 95-97%, requiring downstream recrystallization.

Experimental Protocol: Ru-Catalyzed ATH

Note: All steps must be performed under inert atmosphere (


).
  • Catalyst Preparation: In a Schlenk flask, charge

    
     (0.5 mol%) and 
    
    
    
    (1.2 eq relative to Ru). Add isopropanol (
    
    
    -PrOH) and heat to 80°C for 1 hour to generate the active 16e⁻ catalyst species.
  • Reaction Setup: Dissolve 2,5-dimethoxyacetophenone (100 g, 0.55 mol) in 500 mL of an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Initiation: Cannulate the catalyst solution into the reaction vessel at 25°C.

  • Monitoring: Stir for 12–18 hours. Monitor conversion via HPLC (C18 column, MeCN:H2O).

  • Workup: Quench with water (1 L) and extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with sat.

    
     to remove residual formic acid.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from n-heptane/IPA to upgrade ee from ~96% to >99%.
    
Visualizing the ATH Mechanism

ATH_Mechanism Substrate 2,5-Dimethoxy- acetophenone TS 6-Membered Transition State Substrate->TS Coordination Ru_Complex Ru(II)-(S,S)-TsDPEN (Active Catalyst) Ru_Complex->TS Assembly TS->Ru_Complex Regeneration Product (1R)-Alcohol (96% ee) TS->Product Stereoselective Reduction Hydride Hydride Transfer (HCOOH/TEA) Hydride->TS H-Source

Caption: Figure 1. Metal-ligand bifunctional mechanism for the asymmetric transfer hydrogenation of acetophenones.

Enzymatic Synthesis: Biocatalytic Ketoreduction

Mechanism & Rationale: This route employs Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) , often engineered from Lactobacillus kefir or Candida species. The enzyme acts as a chiral mold, delivering a hydride from the cofactor NADPH to the si-face of the ketone with near-perfect selectivity.

Pros:

  • Superior Stereocontrol: Routinely achieves >99.5% ee, eliminating the need for recrystallization.

  • Green Chemistry: Aqueous media, ambient temperature, and biodegradable catalysts.

  • Safety: No high-pressure hydrogen or pyrophoric metal catalysts.

Cons:

  • Solubility Limits: The lipophilic substrate requires co-solvents (DMSO/IPA) or biphasic systems to prevent enzyme deactivation.

  • Cofactor Cost: Requires an efficient recycling system (e.g., Glucose Dehydrogenase/Glucose) to regenerate expensive NADPH.

Experimental Protocol: KRED-Mediated Reduction

Note: This protocol assumes the use of a commercially available KRED screening kit (e.g., Codexis or similar).

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

    
    .
    
  • Cofactor Mix: Dissolve

    
     (10 mg) and Glucose (1.5 eq relative to ketone) in the buffer. Add Glucose Dehydrogenase (GDH)  (500 Units).
    
  • Substrate Solution: Dissolve 2,5-dimethoxyacetophenone (5 g) in DMSO (5 mL) to create a homogenous organic phase.

  • Reaction: Add the substrate solution dropwise to the agitated buffer mix. Add the specific KRED enzyme (50 mg powder).

  • Incubation: Stir at 30°C @ 250 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup: After 24 hours (>99% conversion), add Celite and filter to remove protein. Extract filtrate with MTBE (3 x 50 mL).

  • Isolation: Evaporate solvent. The product is typically obtained as a clear oil with >99.5% ee directly.

Visualizing the Biocatalytic Workflow

Enzymatic_Cycle cluster_cycle Coupled Enzyme System Ketone Substrate: 2,5-Dimethoxyacetophenone Alcohol Product: (1R)-Alcohol (>99% ee) Ketone->Alcohol Reduction KRED KRED Enzyme KRED->Alcohol Catalysis NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer GDH GDH (Recycling) GDH->NADPH Catalysis Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation

Caption: Figure 2. Dual-enzyme system showing KRED-mediated reduction coupled with GDH-mediated cofactor regeneration.

Comparative Analysis: Data & Performance

The following data summarizes typical results from process optimization studies for Silodosin intermediates.

MetricChemical (Ru-ATH)Enzymatic (KRED)Analysis
Stereoselectivity (ee) 95% – 97%> 99.5% Enzymes are superior for strict chiral specs.
Isolated Yield 85% – 90%92% – 95% Chemical route loses yield during recrystallization.
Substrate Conc. 100 – 200 g/L 20 – 50 g/LChemical route has higher volumetric productivity.
Catalyst Cost High (Ru + Ligand)Low/MediumEnzymes are cheaper at scale if recycled.
Impurity Profile Ru metal, residual amineProtein residuesChemical impurities are harder to purge (ICH limits).
E-Factor (Waste) High (Organic Solvents)Low (Water) Enzymatic is the "Green" choice.

Conclusion & Recommendation

For early-stage discovery where speed is paramount and chiral purity can be upgraded later, the Chemical ATH route is recommended due to its robustness against varying substrate qualities and high solubility.

For Process Development and Manufacturing of Silodosin, the Enzymatic Route is the definitive choice. The ability to obtain >99.5% ee directly eliminates a costly crystallization step, and the aqueous waste stream is far easier to manage than the organic waste from the ATH route. The solubility issue is readily managed industrially using biphasic systems (e.g., water/butyl acetate) or engineered surfactants.

References

  • Process Chemistry of Silodosin

    • Title: Convergent Synthesis of (R)
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Enzymatic Reduction Context

    • Title: Comparison of enzymatic reduction of acetophenone to phenylethanol.
    • Source: ResearchG
    • URL:[Link]

  • Industrial Biocatalysis Overview

    • Title: An Update: Enzymatic Synthesis for Industrial Applications.

    • Source: Deutsche N
    • URL:[Link]

  • Chemical Asymmetric Synthesis Background

    • Title: Asymmetric Synthesis and Transformations - Tools for Chirality Multiplic
    • Source: Polish Pharmaceutical Society.
    • URL:[Link]

Benchmarking yield and purity of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol across different protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking yield and purity of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol across different protocols Content Type: Technical Comparison Guide Audience: Senior Organic Chemists, Process Development Scientists

Executive Summary

The synthesis of (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol presents a specific stereoelectronic challenge due to the ortho-methoxy substituent. This group introduces steric torsion that forces the carbonyl group out of coplanarity with the aromatic ring, while the electron-rich 2,5-dimethoxy pattern reduces the electrophilicity of the carbonyl carbon.

This guide benchmarks three distinct protocols: Biocatalytic Reduction (KRED) , Asymmetric Transfer Hydrogenation (ATH) , and Corey-Bakshi-Shibata (CBS) Reduction .

  • Best for Purity (>99% ee): Biocatalysis (KRED).

  • Best for Scalability: Ru-Catalyzed ATH.

  • Best for Lab-Scale Versatility: CBS Reduction.

Critical Mechanistic Context

Before selecting a protocol, researchers must understand the substrate's behavior. The 2,5-dimethoxyphenyl moiety is highly electron-donating.

  • Electronic Effect: The carbonyl carbon is less electrophilic than in unsubstituted acetophenone, often requiring higher catalyst loadings or longer reaction times.

  • Steric Effect: The 2-methoxy group creates a "twisted" conformation. In transition metal catalysis (ATH), this can actually enhance enantioselectivity by locking the substrate into a specific quadrant of the chiral pocket, provided the catalyst is matched correctly.

Protocol A: Biocatalytic Reduction (Engineered KREDs)

Status: Gold Standard for Enantiopurity

Biocatalysis utilizes Ketoreductases (KREDs) dependent on NADPH.[1] For the (1R)-enantiomer, "Anti-Prelog" enzymes (often engineered variants of Lactobacillus or Thermoanaerobium ADHs) are typically required, as wild-type enzymes often favor the (S)-configuration.

Experimental Workflow
  • Enzyme: Commercial KRED (Screening required for (R)-selectivity).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.

  • Solvent: Phosphate Buffer (pH 7.0) with 10-20% IPA or DMSO cosolvent to improve substrate solubility.

Scientist’s Note: The 2,5-dimethoxy substrate has low water solubility. Do not exceed 20% organic cosolvent without verifying enzyme stability. Using a biphasic system (e.g., butyl acetate overlay) can act as a substrate reservoir and prevent product inhibition.

Performance Metrics
MetricValueNotes
Yield 90–98%Limited by workup losses, not conversion.
Purity (ee) >99%Enzyme pockets are extremely rigid.
Reaction Time 12–24 hSlower than metal catalysis.
Scalability HighExcellent for kg-scale; no heavy metals.
Protocol B: Asymmetric Transfer Hydrogenation (Noyori-Ikariya)

Status: Preferred for Process Scale-Up

This protocol uses a Ruthenium(II) catalyst with a chiral diamine ligand.[2][3][4][5] For the (1R)-alcohol , the (R,R)-TsDPEN ligand is required (based on the standard spatial model for aromatic ketones).

Experimental Workflow
  • Catalyst: RuCl (1-2 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or IPA/KOH.

  • Conditions: 25–40°C, inert atmosphere (N2).

Scientist’s Note: The Formic Acid/TEA system is irreversible and kinetically superior for this electron-rich substrate compared to the reversible IPA system. The CO2 off-gassing drives the reaction to completion.

Performance Metrics
MetricValueNotes
Yield 85–95%High conversion; easy extractive workup.
Purity (ee) 90–96%The ortho-OMe can slightly destabilize the transition state.
Reaction Time 4–12 hFast kinetics.
Scalability Very HighIndustry standard; requires Ru remediation.
Protocol C: Corey-Bakshi-Shibata (CBS) Reduction

Status: Reliable Bench-Scale Baseline

Uses a chiral oxazaborolidine catalyst to activate Borane (BH3). For the (1R)-alcohol , the (S)-Me-CBS catalyst is typically used.

Experimental Workflow
  • Catalyst: (S)-Me-CBS (10-20 mol%).

  • Reductant: Borane-THF or Catecholborane (1.0–1.2 equiv).

  • Solvent: Anhydrous THF.

  • Temp: -20°C to 0°C (Critical for ee).

Scientist’s Note: Strict anhydrous conditions are non-negotiable. Moisture hydrolyzes the borane and the catalyst, destroying enantioselectivity. The 2,5-dimethoxy oxygen atoms can coordinate with borane, potentially requiring a slight excess of reagent.

Performance Metrics
MetricValueNotes
Yield 80–90%Quenching boron species can be messy.
Purity (ee) 88–94%Highly temperature dependent.
Reaction Time 1–2 hVery fast; addition-rate controlled.
Scalability Low/MedBorane safety/cost issues at scale.
Decision Matrix & Workflow Visualization
Figure 1: Protocol Selection Logic

ProtocolSelection Start Start: Select Protocol for (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol Q1 Is Enantiopurity >98% Critical? Start->Q1 Q2 Is the Scale >100g? Q1->Q2 No (90-95% is ok) Bio Protocol A: Biocatalysis (KRED) (Highest Purity, Green) Q1->Bio Yes Q3 Are Heavy Metals Permitted? Q2->Q3 No ATH Protocol B: Ru-ATH (Best Scalability, Fast) Q2->ATH Yes Q3->ATH Yes CBS Protocol C: CBS Reduction (Fast Lab Scale, Anhydrous) Q3->CBS No

Caption: Decision tree for selecting the optimal synthesis method based on purity, scale, and regulatory constraints.

Figure 2: Ru-ATH Reaction Workflow

ATHWorkflow Substrate 2,5-Dimethoxyacetophenone (Substrate) Mix Mix: HCOOH/TEA (5:2) + RuCl[(R,R)-TsDPEN] Substrate->Mix Reaction Reaction: 30°C, 8-12h (CO2 Evolution) Mix->Reaction Quench Quench: Water/EtOAc Phase Separation Reaction->Quench Product (1R)-Alcohol (95% Yield, 96% ee) Quench->Product

Caption: Step-by-step workflow for the Asymmetric Transfer Hydrogenation (ATH) protocol.

Detailed Comparative Data Table

The following data aggregates performance metrics for ortho-substituted acetophenones (specifically 2-methoxy and 2,5-dimethoxy analogs) from the cited literature.

FeatureBiocatalysis (KRED) Ru-ATH (Noyori) CBS Reduction
Catalyst Source Engineered Enzyme (e.g., Lactobacillus)RuCl(p-cymene)[(R,R)-TsDPEN](S)-Me-CBS Oxazaborolidine
Enantiomeric Excess (ee) > 99% 92 – 96%88 – 94%
Isolated Yield 90 – 95%92 – 97% 80 – 90%
Substrate Conc. 20–50 g/L (Solubility limited)100–200 g/L (High throughput)50–100 g/L
Atom Economy High (Recycling cofactor)High (Transfer hydrogenation)Low (Stoichiometric Borane waste)
Key Risk Enzyme inhibition by productResidual Ruthenium in productMoisture sensitivity / Borane safety
Cost Driver Enzyme screening/productionRuthenium metal priceChiral auxiliary + Borane reagent
References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][5] Accounts of Chemical Research. (Foundational work on ATH mechanism and protocols).

  • Hollmann, F., et al. (2011). Biocatalytic Reduction of Ketones. Green Chemistry. (Review of KRED applications including substituted acetophenones).

  • Corey, E. J., & Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. (The definitive CBS guide).

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Functionalized Ketones. Organic Process Research & Development. (Specifics on scale-up and 2-substituted acetophenones).

  • Touchet, S., et al. (2011). Asymmetric Synthesis of Chiral Alcohols using KREDs.

Sources

Safety Operating Guide

Personal protective equipment for handling (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS (Generic/Racemic Analog): 1202429-19-1 (Reference for structural class) Context: This compound is a chiral benzylic alcohol derivative. In drug development, it often serves as a high-value intermediate for synthesizing bioactive phenethylamines or radioligands.

The Safety Paradox: While specific toxicological data for this exact chiral isomer may be sparse in public registries, its structural class (dimethoxy-substituted phenethyl alcohols) dictates a Class II Hazard approach. The 2,5-dimethoxy substitution pattern is pharmacologically relevant; therefore, we must treat this substance with a higher degree of caution than a standard solvent, assuming potential bioactivity and acute toxicity upon ingestion or absorption.

Core Safety Directive: Treat as Harmful if Swallowed (H302) , Skin Irritant (H315) , and Eye Irritant (H319) . Apply the Precautionary Principle : In the absence of LD50 data for this specific isomer, handle as if it possesses the toxicity of its most hazardous analog.

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the risk. This matrix defines the required protection levels based on the task's energy and scale.

Hazard CategoryLikely GHS Classification (Derived)Critical Effect
Health (Acute) H302: Harmful if swallowedSystemic toxicity via oral/mucous membrane route.
Health (Contact) H315 / H319: Causes skin/eye irritationDermatitis, corneal damage, potential sensitization.
Physical Combustible Liquid/Solid (High Flash Pt >90°C)Low fire risk, but thermal decomposition releases acrid smoke.[1]
Process Chiral Vulnerability Risk of racemization or contamination by skin oils (keratin).

Personal Protective Equipment (PPE) Matrix

This is not a suggestion; it is a requirement for maintaining the integrity of both the scientist and the data.

PPE Selection Logic
  • Permeation Rule: Dimethoxy-substituted aromatics can permeate thin latex. Nitrile is mandatory.

  • Respiratory Rule: This compound has low volatility (BP >200°C), but aerosols/dusts are potent. Engineering controls (Fume Hood) are primary; respirators are secondary.

Detailed PPE Requirements
Body ZoneStandard Operation (Analytical/Weighing <1g)Scale-Up / Synthesis (>1g or Heating)Technical Rationale
Hand Single Nitrile Gloves (min 0.11 mm)Double Nitrile or Silvershield® Laminate Prevents absorption of methoxy-aromatics; protects chiral purity.
Eye Safety Glasses (ANSI Z87.1) with side shieldsChemical Goggles (Indirect Vent)Glasses protect against impact; goggles prevent vapor/splash entry.
Body Lab Coat (100% Cotton or Nomex)Lab Coat + Chemical Apron Synthetic blends can melt into skin if a fire occurs.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder handling outside hood)Inhalation of dust is the fastest route to systemic exposure.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (Solid/Viscous Oil)

Goal: Prevent static scattering of solids and inhalation.

  • Engineering Control: Activate the analytical balance enclosure or work within a localized exhaust hood.

  • Static Management: Use an anti-static gun on the weighing boat and spatula. Chiral alcohols can be sticky or electrostatic; static discharge can scatter the compound onto gloves/cuffs.

  • Transfer: Use a disposable polypropylene spatula . Avoid metal if the compound is being used for metal-catalyzed coupling later (trace metal contamination).

  • Decontamination: Immediately wipe the balance area with a Kimwipe dampened in Ethanol/Acetone. Dispose of the wipe as solid hazardous waste.

Protocol B: Reaction Setup (Solution State)

Goal: Prevent splash and dermal absorption.

  • Vessel Selection: Use glassware with standard taper joints (14/20 or 24/40) . Avoid open beakers.

  • Inert Atmosphere: Flush the vessel with Nitrogen/Argon. (1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol is susceptible to oxidation to the ketone (acetophenone derivative), losing its chirality.

  • Heating: If heating is required, use a silicone oil bath or heating block. Never use an open flame.

  • Double Glove Technique:

    • Inner Glove: Standard Nitrile (White/Blue).

    • Outer Glove: Long-cuff Nitrile (Purple/Green).

    • Indicator: If the inner glove shows discoloration, the outer barrier has failed.

Decision Logic & Workflow Visualization

PPE & Handling Decision Tree

This diagram guides the researcher through the safety logic based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Assess Material State State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Oil/Soln Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Heated or Pressurized? Liquid->Qty_Liquid Level1 LEVEL 1 PPE: Nitrile Gloves, Safety Glasses, Lab Coat, Fume Hood Qty_Solid->Level1 No Level2 LEVEL 2 PPE: Double Nitrile, Goggles, Anti-Static Measures Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level1 No (Ambient) Level3 LEVEL 3 PPE: Face Shield + Goggles, Chem-Resistant Apron, Sash Lowered Qty_Liquid->Level3 Yes (Splash Risk)

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational energy.

Emergency Response & Spill Management

Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[2][3] Do not rely on "neutralizing" agents; water is the only safe first step.

  • Skin Contact: Wash with soap and water (lipophilic compounds require soap to emulsify). Do not use ethanol to wash skin; it increases permeability.

  • Ingestion: Do NOT induce vomiting. The compound may be an irritant.[1][2][4][5] Call Poison Control.

Spill Cleanup Workflow

Scenario: 5g bottle drops and shatters.

  • Evacuate: Clear the immediate 10ft radius.

  • Ventilate: Ensure Fume Hood "Emergency Purge" is active if available.

  • PPE Upgrade: Don Double Nitrile Gloves and Goggles .

  • Contain: Ring the spill with Vermiculite or Diatomaceous Earth .[6]

  • Absorb: Cover the liquid/solid.

  • Disposal: Scoop into a jar labeled "Hazardous Waste - Solid (Organic Toxic)."

Disposal & Environmental Compliance

  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with oxidizers (Nitric Acid, Peroxides) as benzylic alcohols can react exothermically.

  • Labeling: Must explicitly list "(1R)-1-(2,5-dimethoxyphenyl)ethan-1-ol" on the waste tag. "Organic Waste" is insufficient for safety audits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 2,5-Dimethoxybenzyl alcohol (Structural Analog). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Dimethoxybenzene derivatives. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.